(S)-3C4HPG
Description
Propriétés
IUPAC Name |
5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-3-Carboxy-4-hydroxyphenylglycine (S-3C4HPG): A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Carboxy-4-hydroxyphenylglycine (S-3C4HPG) is a phenylglycine derivative that exhibits a dual mechanism of action on metabotropic glutamate receptors (mGluRs) in the central nervous system. It functions as a competitive antagonist at the Group I mGluR subtype, mGluR1, and as an agonist at the Group II mGluR subtype, mGluR2. This unique pharmacological profile allows (S)-3C4HPG to modulate neuronal excitability and synaptic transmission through two distinct signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling cascades, and the experimental methodologies used to elucidate its function.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms[1]:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[1].
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o proteins and inhibit adenylyl cyclase.
Pharmacological Profile of this compound
This compound demonstrates a distinct pharmacological profile by selectively interacting with both Group I and Group II mGluRs.
Antagonism at mGluR1
This compound acts as a competitive antagonist at the mGluR1α subtype[2]. It competitively inhibits glutamate-stimulated phosphoinositide hydrolysis in cells expressing mGluR1α[2]. The antagonist potency of this compound at mGluR1 is part of a broader structure-activity relationship among phenylglycine derivatives, with (S)-4C3HPG and (S)-4CPG being more potent antagonists[3].
Agonism at mGluR2
In contrast to its action on mGluR1, this compound functions as an agonist at the mGluR2 subtype[2][3]. Its agonist activity is demonstrated by the inhibition of forskolin-stimulated cAMP formation in cells expressing mGluR2[3]. The rank order of agonist potency at mGluR2 among several phenylglycine derivatives is L-glutamate > (S)-4C3HPG > this compound > (S)-4CPG[3].
Quantitative Data
The following tables summarize the quantitative data for the activity of this compound and related compounds at mGluR1 and mGluR2.
| Compound | Receptor | Activity | IC50 (µM) | Reference |
| This compound | mGluR1α | Antagonist | 290 +/- 47 | [2] |
| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | Antagonist | 65 +/- 5 | [2] |
| (R,S)-α-methyl-4-carboxyphenylglycine | mGluR1α | Antagonist | 155 +/- 38 | [2] |
| Table 1: Antagonist activity of phenylglycine derivatives at mGluR1α, measured by inhibition of glutamate-stimulated phosphoinositide hydrolysis. |
| Compound | Receptor | Activity | EC50 (µM) | Reference |
| This compound | mGluR2 | Agonist | 97 +/- 12 | [2] |
| (R,S)-4-carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | 48 +/- 5 | [2] |
| (R)-3-hydroxyphenylglycine | mGluR2 | Agonist | 451 +/- 93 | [2] |
| Table 2: Agonist activity of phenylglycine derivatives at mGluR2, measured by inhibition of forskolin-stimulated cAMP formation. |
Signaling Pathways Modulated by this compound
The dual action of this compound results in the modulation of two distinct intracellular signaling pathways.
Inhibition of the Gq/G11 Pathway via mGluR1 Antagonism
By competitively blocking the binding of glutamate to mGluR1, this compound prevents the activation of the Gq/G11 signaling cascade. This leads to a decrease in the production of IP3 and DAG, resulting in reduced intracellular calcium mobilization and PKC activation.
Activation of the Gi/o Pathway via mGluR2 Agonism
As an agonist at mGluR2, this compound activates the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA).
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays using cell lines that stably express the mGluR subtypes of interest.
General Experimental Workflow
The general workflow for assessing the activity of compounds like this compound at mGluRs involves cell culture, compound treatment, and subsequent measurement of second messenger levels.
Phosphoinositide (PI) Hydrolysis Assay (for mGluR1 Antagonism)
This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation.
-
Cell Culture: Baby hamster kidney (BHK) cells stably expressing mGluR1α are cultured in appropriate media.
-
Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: For antagonist studies, cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of glutamate in the continued presence of this compound.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory concentration 50 (IC50) is calculated from the concentration-response curve.
cAMP Accumulation Assay (for mGluR2 Agonism)
This assay measures the inhibition of adenylyl cyclase activity, which is indicative of Gi/o-coupled receptor activation.
-
Cell Culture: Chinese hamster ovary (CHO) or BHK cells stably expressing mGluR2 are cultured.
-
Treatment: Cells are incubated with varying concentrations of this compound in the presence of forskolin, a direct activator of adenylyl cyclase.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is determined using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody.
-
Data Analysis: The effective concentration 50 (EC50) for the inhibition of forskolin-stimulated cAMP accumulation is calculated.
Conclusion
This compound is a valuable pharmacological tool for the study of metabotropic glutamate receptor function. Its dual activity as an mGluR1 antagonist and an mGluR2 agonist allows for the differential modulation of two major signaling pathways in neurons. This unique profile provides a means to investigate the complex roles of these receptors in synaptic transmission, neuronal excitability, and their potential as therapeutic targets in various neurological and psychiatric disorders. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for its effective application in neuroscience research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6 | Selective group II mGlu agonist, also group I mGlu antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in Neuroscience Research: A Technical Guide
(S)-3-Carboxy-4-hydroxyphenylglycine , more commonly known as (S)-3C4HPG , is a synthetic phenylglycine derivative that has carved out a significant niche in neuroscience research as a selective ligand for metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of this compound's pharmacological profile, its application in elucidating the physiological and pathological roles of mGluRs, and detailed methodologies for its use in experimental neuroscience.
Introduction to this compound
This compound is a valuable pharmacological tool due to its dual activity at different subgroups of mGluRs. It acts as a competitive antagonist at Group I mGluRs, specifically mGluR1, and as an agonist at Group II mGluRs, with a notable effect on mGluR2. This unique profile allows researchers to dissect the complex roles of these receptor subtypes in synaptic transmission, plasticity, and their involvement in various neurological and psychiatric disorders.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 55136-48-6 |
| Synonyms | This compound, 3C4HPG |
Pharmacological Profile and Mechanism of Action
The primary utility of this compound in neuroscience stems from its distinct actions on Group I and Group II mGluRs.
-
Group I mGluR Antagonism: Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to the Gq/G11 family of G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to a variety of cellular responses, including neuronal excitation. This compound competitively antagonizes the action of glutamate at mGluR1, thereby inhibiting these downstream signaling events.[1]
-
Group II mGluR Agonism: Group II mGluRs (mGluR2 and mGluR3) are predominantly found on presynaptic terminals and are coupled to the Gi/Go family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This presynaptic inhibition results in a reduction of neurotransmitter release. This compound acts as an agonist at mGluR2, mimicking the effect of glutamate and suppressing neurotransmitter release from presynaptic terminals.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the potency and efficacy of this compound at mGluR subtypes.
Table 1: Agonist Activity of this compound at mGluR2
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ | 7 x 10⁻⁵ M | Chinese Hamster Ovary (CHO) cells | Inhibition of forskolin-stimulated cAMP formation | [1] |
Table 2: Antagonist Activity of this compound at mGluR1
| Compound | Antagonist Potency Rank | pA₂ Value | Cell Type | Assay | Reference |
| (S)-4C3HPG | 1 | 4.38 | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |
| (S)-4CPG | 2 | 4.46 | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |
| (+)-αM4CPG | 3 | 4.38 | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |
| This compound | 4 | Not Reported | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |
Note: A higher pA₂ value indicates greater antagonist potency.
Role in Neuroscience Research
The dual functionality of this compound makes it a versatile tool for investigating a range of neuroscientific questions.
Synaptic Plasticity
This compound is utilized to explore the roles of mGluR1 and mGluR2 in synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. By selectively antagonizing mGluR1 or activating mGluR2, researchers can elucidate the contribution of these receptors to the induction and maintenance of synaptic strength changes in various brain regions, particularly the hippocampus and cortex.
Neuroprotection
The modulation of glutamatergic transmission is a key area of investigation in neurodegenerative diseases and ischemic brain injury. The agonist activity of this compound at the presynaptic mGluR2 receptor, which leads to reduced glutamate release, has been explored for its potential neuroprotective effects in models of excitotoxicity.
Epilepsy
Given the role of excessive glutamatergic signaling in the generation of seizures, the pharmacological profile of this compound is of interest in epilepsy research. Its ability to dampen neuronal excitability through both presynaptic inhibition (mGluR2 agonism) and postsynaptic modulation (mGluR1 antagonism) makes it a useful compound for studying seizure mechanisms in animal models.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experimental paradigms.
In Vitro Electrophysiology: Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices for studying the effects of this compound on synaptic transmission and plasticity.
Materials:
-
Adult rat or mouse
-
Ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose, saturated with 95% O₂/5% CO₂.
-
Vibrating microtome (vibratome)
-
Submerged or interface recording chamber
-
Glass microelectrodes (for field or patch-clamp recordings)
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse slices.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20 minutes.
-
Bath-apply this compound at the desired concentration and record the effects on baseline synaptic transmission or on the induction of LTP/LTD by applying appropriate stimulation protocols (e.g., high-frequency stimulation for LTP).
Workflow for In Vitro Electrophysiology
Workflow for a typical in vitro electrophysiology experiment.
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of an awake, freely moving animal.
Materials:
-
Rat or mouse with a stereotaxically implanted guide cannula aimed at the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Perfusion solution (e.g., aCSF)
-
HPLC system with electrochemical detection for neurotransmitter analysis
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (including it in the perfusion solution).
-
Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter levels (e.g., glutamate, GABA).
-
Analyze the collected samples using HPLC-ED to quantify neurotransmitter concentrations.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Workflow for In Vivo Microdialysis
Workflow for an in vivo microdialysis experiment.
Behavioral Assessment: Fear Conditioning
This protocol describes a fear conditioning paradigm to assess the effects of this compound on learning and memory.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera).
-
Sound-attenuating isolation cubicle.
-
Computer with software for controlling stimuli and recording behavior.
-
This compound solution for injection.
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber for a few minutes to acclimate.
-
Conditioning (Day 1): Administer this compound or vehicle at a predetermined time before conditioning. Place the animal in the chamber. After a baseline period, present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), a mild footshock. Repeat this pairing several times.
-
Contextual Fear Test (Day 2): Place the animal back into the same conditioning chamber without presenting the CS or US. Record the amount of time the animal spends "freezing" (a species-specific fear response characterized by the absence of all movement except for respiration) as a measure of contextual fear memory.
-
Cued Fear Test (Day 3): Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues). After a baseline period, present the auditory CS without the US. Measure freezing behavior as an index of cued fear memory.
Signaling Pathways
The dual action of this compound allows for the targeted modulation of two distinct signaling pathways.
mGluR1 (Group I) Signaling Pathway
As an antagonist at mGluR1, this compound blocks the Gq-coupled pathway.
This compound antagonism of the mGluR1 signaling pathway.
mGluR2 (Group II) Signaling Pathway
As an agonist at mGluR2, this compound activates the Gi/o-coupled pathway.
This compound agonism of the mGluR2 signaling pathway.
Conclusion
This compound remains a cornerstone pharmacological agent in the study of metabotropic glutamate receptors. Its dual activity as a Group I antagonist and a Group II agonist provides a unique advantage for researchers seeking to differentiate the roles of these receptor families in complex neurological processes. The continued use of this compound in well-defined experimental paradigms will undoubtedly contribute to a deeper understanding of glutamatergic signaling in both health and disease, paving the way for the development of novel therapeutic strategies for a host of neurological and psychiatric disorders.
References
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A Technical Guide to its Selective Activity as a Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that exhibits selective activity at metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its agonist activity at the mGluR2 subtype and its antagonist activity at mGluR1α. Detailed quantitative data on its potency and efficacy are presented, alongside in-depth experimental protocols for key assays used in its characterization. Furthermore, this guide illustrates the signaling pathways modulated by this compound and provides visual workflows for the described experimental methodologies to facilitate replication and further investigation.
Introduction to this compound and Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide hydrolysis.
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1]
This compound has been identified as a valuable pharmacological tool due to its selective actions within this receptor family. Understanding its specific interactions with mGluR subtypes is crucial for its application in neuroscience research and drug development.
Quantitative Data Presentation: Pharmacological Profile of this compound
The following table summarizes the known quantitative data for the activity of this compound at various mGluR subtypes. It is important to note that values can vary between studies due to different experimental systems and conditions.
| mGluR Subtype | Agonist/Antagonist Activity | Potency (EC50/IC50) | Assay Type | Reference |
| mGluR1α | Antagonist | IC50: 290 ± 47 µM | Phosphoinositide Hydrolysis | [2] |
| mGluR2 | Agonist | EC50: 97 ± 12 µM | cAMP Accumulation | [2] |
| Agonist | EC50: 150 µM | High-affinity GTPase | [3] | |
| mGluR3 | Data Not Available | - | - | |
| mGluR4 | No Activity | - | cAMP Accumulation | [2] |
| mGluR5 | Data Not Available | - | - | |
| mGluR6 | Data Not Available | - | - | |
| mGluR7 | Data Not Available | - | - | |
| mGluR8 | Data Not Available | - | - |
Signaling Pathways of this compound at mGluR2
As a Group II mGluR agonist, this compound's primary mechanism of action at mGluR2 involves the inhibition of adenylyl cyclase. Activation of the Gi/o protein-coupled mGluR2 by this compound leads to a decrease in intracellular cAMP levels. Beyond this canonical pathway, activation of mGluR2 can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence neuronal survival and plasticity.[1][4]
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating a biologics development challenge: systematic characterization of CHO cell-derived hydrolases identified in monoclonal antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (S)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) , a substituted phenylglycine derivative, has emerged as a valuable pharmacological tool for investigating the complex roles of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for professionals in the fields of neuroscience and drug development.
Discovery and Natural Occurrence
(S)-3-Carboxy-4-hydroxyphenylglycine is a naturally occurring amino acid that has been identified in plant species such as Reseda lutea (mignonette) and bulbs of Iris tingitana var. Wedgewood.[1] Its initial discovery was rooted in the exploration of non-proteinogenic amino acids from natural sources. While the precise first isolation and characterization are detailed in specialized phytochemical literature, its significance in neuroscience stems from its later characterization as a ligand for metabotropic glutamate receptors.
Pharmacological Profile: A Dual-Action Ligand
This compound exhibits a unique pharmacological profile, acting as a mixed antagonist at Group I mGluRs and an agonist at Group II mGluRs. This dual activity allows for the dissection of the physiological and pathological roles of these distinct receptor families.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized in functional assays using baby hamster kidney (BHK) cells stably expressing specific mGluR subtypes.
| Receptor Subtype | Activity | Parameter | Value (µM) |
| mGluR1α | Antagonist | IC50 | 290 ± 47 |
| mGluR2 | Agonist | EC50 | 97 ± 12 |
| mGluR4 | Inactive | - | - |
| Table 1: Quantitative pharmacological data for this compound at select metabotropic glutamate receptor subtypes. Data obtained from functional assays in BHK cells. |
Signaling Pathways
The dual activity of this compound translates to the modulation of distinct intracellular signaling cascades. Its antagonist action at Group I mGluRs blocks the Gq-protein-coupled activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Conversely, its agonist activity at Group II mGluRs activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
(S)-3C4HPG's effect on metabotropic glutamate receptors
An In-depth Technical Guide on the Effects of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) on Metabotropic Glutamate Receptors
Abstract
(S)-3-Carboxy-4-hydroxyphenylglycine, commonly known as this compound, is a phenylglycine derivative that exhibits a distinct pharmacological profile at metabotropic glutamate receptors (mGluRs). These receptors, which are G protein-coupled receptors (GPCRs) activated by the neurotransmitter glutamate, play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. This compound demonstrates a dual activity, acting as a competitive antagonist at the mGluR1 subtype and as an agonist at the mGluR2 subtype. This unique profile makes it a valuable pharmacological tool for dissecting the specific physiological and pathological roles of these two receptor subtypes. This document provides a comprehensive overview of the quantitative pharmacology of this compound, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.
Pharmacological Profile of this compound
Metabotropic glutamate receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. This compound primarily interacts with receptors in Group I and Group II.
-
Group I (mGluR1, mGluR5): These receptors are coupled to Gq/G11 proteins and activate the phospholipase C (PLC) pathway. This compound acts as a competitive antagonist at the mGluR1α subtype.[1][2] Its antagonist potency at mGluR1 is considered moderate compared to other phenylglycine derivatives like (S)-4C3HPG and (S)-4CPG.[2][3]
-
Group II (mGluR2, mGluR3): These receptors are coupled to Gi/Go proteins and inhibit adenylyl cyclase activity. This compound serves as an effective agonist for mGluR2.[1][2][3] Its agonist potency is ranked below that of the endogenous ligand L-glutamate and the related compound (S)-4C3HPG.[2][3]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Studies have shown no significant activity of this compound at the mGluR4 subtype, indicating selectivity away from this group.[1][3]
This mixed agonist/antagonist profile allows researchers to selectively inhibit Group I-mediated effects while simultaneously stimulating Group II-mediated pathways, providing a unique method for studying the interplay between these two systems.
Data Presentation: Quantitative Pharmacology
The potency and activity of this compound have been quantified in functional assays using recombinant cell lines expressing specific mGluR subtypes. The following table summarizes the key quantitative data.
| Compound | Receptor Subtype | Activity | Potency (Value ± SEM) | Assay Type | Cell Line | Reference |
| This compound | mGluR1α | Antagonist | IC₅₀: 290 ± 47 µM | Glutamate-Stimulated PI Hydrolysis | BHK | [1] |
| This compound | mGluR2 | Agonist | EC₅₀: 97 ± 12 µM | Forskolin-Stimulated cAMP Inhibition | BHK | [1] |
| This compound | mGluR2 | Agonist | EC₅₀: 70 µM | Forskolin-Stimulated cAMP Inhibition | CHO | [3] |
*IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that reduces the response to an agonist by 50%.[4] *EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.[4]
Signaling Pathways Modulated by this compound
The interaction of this compound with mGluR1 and mGluR2 results in the modulation of two distinct intracellular signaling cascades.
Antagonism of the mGluR1 (Gq-Coupled) Pathway
As a Group I receptor, mGluR1 is coupled to the Gq protein. Its activation by glutamate initiates a cascade leading to increased intracellular calcium. This compound competitively blocks this pathway at the receptor level.
References
- 1. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
The Pharmacological Profile of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A Technical Guide
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a conformationally constrained analog of glutamate belonging to the phenylglycine derivative class of compounds. It has been instrumental in the early characterization of metabotropic glutamate (mGlu) receptors, a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinities, functional activities, and the experimental methodologies used for its characterization.
Core Pharmacological Activities
This compound is primarily recognized for its distinct activity profile at Group I and Group II metabotropic glutamate receptors. It functions as an agonist at the mGluR2 subtype and as a competitive antagonist at the mGluR1 subtype. Its activity at other mGlu receptors is less definitively characterized in the scientific literature.
Data Presentation: Receptor Activity Profile
The following tables summarize the known quantitative and qualitative pharmacological data for this compound at various metabotropic glutamate receptor subtypes.
Table 1: Functional Activity of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | Group | Activity | Potency (EC50/IC50) | Efficacy | Reference |
| mGluR1 | Group I | Antagonist | ~300 µM (IC50) | Competitive | [1] |
| mGluR2 | Group II | Agonist | ~100 µM (EC50) | Partial Agonist | [1] |
| mGluR3 | Group II | Not Reported | - | - | - |
| mGluR4 | Group III | No Agonist Activity | >1 mM | - | [1] |
| mGluR5 | Group I | Not Reported | - | - | - |
| mGluR6 | Group III | Not Reported | - | - | - |
| mGluR7 | Group III | Not Reported | - | - | - |
| mGluR8 | Group III | Not Reported | - | - | - |
Table 2: Comparative Agonist Potency at mGluR2
| Compound | Rank Order of Potency | Reference |
| L-Glutamate | 1 | [1] |
| (S)-4C3HPG | 2 | [1] |
| This compound | 3 | [1] |
| (S)-4CPG | 4 | [1] |
Signaling Pathways and Mechanism of Action
The differential activity of this compound at mGluR1 and mGluR2 results in the modulation of distinct intracellular signaling cascades.
-
Antagonism at mGluR1: As a Group I mGlu receptor, mGluR1 is typically coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By competitively blocking the binding of glutamate to mGluR1, this compound inhibits this signaling cascade.[1]
-
Agonism at mGluR2: Group II mGlu receptors, including mGluR2, are coupled to Gi/o proteins.[2] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] As an agonist at mGluR2, this compound activates this inhibitory pathway, leading to a reduction in cAMP production.[1]
Visualization of Signaling Pathways
References
An In-Depth Technical Guide to the In Vitro Activity of (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound (S)-3-carboxy-4-hydroxyphenylglycine, abbreviated as (S)-3C4HPG, has been noted for its activity at Group II metabotropic glutamate receptors (mGluRs)[1]. However, the vast majority of in vitro research, particularly concerning potent and selective agonism of Group I mGluRs, focuses on the structurally related compound (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG) . This guide will detail the well-characterized in vitro activity of (S)-3,5-DHPG, a foundational tool for studying Group I mGluR function.
Overview and Primary Activity
(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) was the first selective agonist identified for Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5[2][3][4]. Its activity resides exclusively in the (S)-enantiomer, which is approximately ten times more potent than the (R)-enantiomer[5]. (S)-3,5-DHPG is a potent agonist at these receptors and does not exhibit activity at ionotropic glutamate receptors[5][6]. Due to its selectivity, it has become an indispensable pharmacological tool for elucidating the physiological and pathological roles of Group I mGluRs. Some studies suggest it may act as a partial agonist at mGluR1a and mGluR5a subtypes[2][3].
Quantitative Data: Receptor Binding Affinity
The binding affinity of (S)-3,5-DHPG to recombinant rat mGluR subtypes has been quantified in competitive radioligand binding assays. The data clearly demonstrates its high affinity for Group I mGluRs.
| Receptor Subtype | Ligand | K_i (µM) | Cell Type | Reference |
| mGluR1a | (S)-3,5-DHPG | 0.9 | Recombinant | [5] |
| mGluR5a | (S)-3,5-DHPG | 3.9 | Recombinant | [5] |
Mechanism of Action and Signaling Pathways
As a Group I mGluR agonist, (S)-3,5-DHPG initiates a cascade of intracellular signaling events primarily through the Gαq protein pathway.
3.1 Primary Signaling Pathway: Gq/Phospholipase C
Activation of mGluR1 or mGluR5 by (S)-3,5-DHPG leads to the coupling and activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, stimulates the effector enzyme Phospholipase C (PLC)[2][3][7]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7]. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i)[2][3][7]. This rise in intracellular calcium is a hallmark of Group I mGluR activation.
3.2 Modulation of Other Second Messengers
The effects of (S)-3,5-DHPG can be complex and tissue-dependent, particularly when comparing adult and neonatal preparations.
-
Phosphoinositide (PI) Hydrolysis: It stimulates PI hydrolysis in a dose-dependent manner in both adult and neonatal tissues, consistent with its primary mechanism[2][3].
-
Cyclic AMP (cAMP): In adult tissues, (S)-3,5-DHPG inhibits stimulated cAMP levels, whereas in neonatal tissues, it enhances cAMP levels[2][3].
-
Phospholipase D (PLD): It acts as an antagonist of mGluRs linked to PLD in adult brain tissue but functions as an agonist in neonatal brain or astrocyte cultures[2][3].
Experimental Protocols
The characterization of (S)-3,5-DHPG activity relies on a suite of standard in vitro pharmacological assays.
4.1 Radioligand Binding Assay (for K_i Determination)
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells stably expressing mGluR1a) and isolate the membrane fraction by centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]quisqualate) and a range of concentrations of the unlabeled competitor, (S)-3,5-DHPG.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of (S)-3,5-DHPG to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.
4.2 Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the direct consequence of Gq activation by quantifying the accumulation of a downstream product, inositol phosphates.
Methodology:
-
Cell Labeling: Culture cells expressing the target mGluR and label them overnight with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IP3 and leading to its accumulation.
-
Agonist Stimulation: Add various concentrations of (S)-3,5-DHPG to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate PI hydrolysis.
-
Extraction: Stop the reaction by adding a cold acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Purification: Separate the total [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns.
-
Quantification: Measure the radioactivity in the eluted fractions containing the inositol phosphates via liquid scintillation counting.
-
Data Analysis: Plot the measured radioactivity (as a percentage of total incorporated label) against the log concentration of (S)-3,5-DHPG to determine the EC50 value.
4.3 In Vitro Electrophysiology
Electrophysiological studies are used to measure how (S)-3,5-DHPG modulates synaptic transmission and neuronal excitability. Depending on the dose, it can enhance or decrease excitatory postsynaptic potentials (EPSPs)[2][3].
Methodology:
-
Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from a relevant brain region, such as the hippocampus or cortex, using a vibratome.
-
Recording Chamber: Transfer a slice to a recording chamber on a microscope stage, where it is continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Recording: Using a glass micropipette, establish a whole-cell patch-clamp configuration on a target neuron to record its electrical activity.
-
Baseline Measurement: Place a stimulating electrode on afferent fibers and deliver electrical pulses to evoke baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). Record these baseline responses for a stable period.
-
Drug Application: Bath-apply (S)-3,5-DHPG at a known concentration into the perfusing aCSF.
-
Effect Recording: Continue to record synaptic events to measure any changes in their amplitude, frequency, or kinetics caused by the activation of Group I mGluRs.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the observed effects are reversible.
References
- 1. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors. | Semantic Scholar [semanticscholar.org]
- 7. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A Potential Modulator of Synaptic Plasticity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential impact of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) on synaptic plasticity. This compound is a phenylglycine derivative that acts as an agonist for the metabotropic glutamate receptor 2 (mGluR2) and an antagonist for the mGluR1 subtype. While direct experimental evidence on the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) is limited in publicly available literature, this document synthesizes the known pharmacology of its targets to postulate its likely influence on these fundamental forms of synaptic plasticity. This guide also provides detailed, adaptable experimental protocols for investigating the effects of this compound and presents hypothetical data to illustrate expected outcomes. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action.
Introduction to this compound and its Molecular Targets
(S)-3-Carboxy-4-hydroxyphenylglycine, hereafter referred to as this compound, is a synthetic amino acid derivative with a specific pharmacological profile targeting metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors play a crucial modulatory role in synaptic transmission and plasticity throughout the central nervous system.
Based on available pharmacological data, this compound exhibits a dual activity profile:
-
mGluR2 Agonist: It effectively activates mGluR2, a member of the Group II mGluRs.
-
mGluR1 Antagonist: It competitively blocks the activity of mGluR1, a member of the Group I mGluRs.
This unique combination of activities suggests that this compound could have complex and nuanced effects on synaptic function.
Postulated Impact on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a primary cellular mechanism underlying learning and memory. The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting weakening of synaptic strength.
Given the known roles of mGluR1 and mGluR2 in modulating synaptic plasticity, the following effects of this compound can be hypothesized:
-
Impact on LTP: The antagonism of mGluR1 by this compound is expected to impair or inhibit LTP. mGluR1 activation is often required for the induction of certain forms of LTP, particularly in the hippocampus.[1] By blocking this receptor, this compound may prevent the downstream signaling cascades necessary for the potentiation of synaptic transmission.
-
Impact on LTD: The activation of mGluR2 by this compound is likely to facilitate or induce LTD. Group II mGluR agonists are known to promote LTD at various synapses, often through a presynaptic mechanism involving the inhibition of neurotransmitter release.[2][3]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on synaptic plasticity. It is critical to note that this data is not based on published experimental results for this compound and serves only as a template for data presentation.
Table 1: Hypothetical Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Region
| Concentration of this compound (µM) | Mean fEPSP Slope (% of Baseline) 60 min post-HFS | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 155.4 | ± 8.2 | - |
| 1 | 135.2 | ± 7.5 | < 0.05 |
| 10 | 110.8 | ± 6.1 | < 0.01 |
| 50 | 102.3 | ± 5.5 | < 0.001 |
HFS: High-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential
Table 2: Hypothetical Effect of this compound on Long-Term Depression (LTD) in Cerebellar Purkinje Cells
| Concentration of this compound (µM) | Mean fEPSP Slope (% of Baseline) 60 min post-LFS | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 98.7 | ± 4.5 | - |
| 1 | 85.1 | ± 5.3 | < 0.05 |
| 10 | 72.4 | ± 6.8 | < 0.01 |
| 50 | 65.9 | ± 7.2 | < 0.001 |
LFS: Low-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential
Detailed Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on LTP and LTD using in vitro electrophysiology. These protocols can be adapted for specific brain regions and experimental setups.
Preparation of Acute Brain Slices
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. The composition of the slicing aCSF should be (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.
-
Mount the desired brain region (e.g., hippocampus or cerebellum) onto the stage of a vibrating microtome.
-
Cut coronal or sagittal slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1.3 MgCl2, 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the appropriate afferent pathway (e.g., Schaffer collaterals for hippocampal CA1 LTP, parallel fibers for cerebellar LTD).
-
Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer where the synaptic response is generated (e.g., stratum radiatum of CA1, molecular layer of the cerebellum).
-
Deliver baseline stimuli (e.g., 0.033 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is approximately 30-40% of the maximal response.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes.
-
Bath-apply the desired concentration of this compound or vehicle control to the slice.
-
After a 20-minute incubation period with the drug, induce LTP or LTD.
Induction of Long-Term Potentiation (LTP)
-
To induce LTP in the hippocampus, deliver a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
Induction of Long-Term Depression (LTD)
-
To induce LTD in the cerebellum, deliver a low-frequency stimulation (LFS) protocol, such as pairing parallel fiber stimulation (1 Hz) with depolarization of the Purkinje cell for 5-10 minutes.
-
Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the depression of the synaptic response.
Data Analysis
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize all fEPSP slope values to the average of the baseline recording period.
-
Compare the magnitude of LTP or LTD between control and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualizations
Signaling Pathways
Caption: Postulated signaling pathways of this compound.
Experimental Workflow
References
- 1. Involvement of the mGluR1 receptor in hippocampal synaptic plasticity and associative learning in behaving mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of Synaptic Group II Metabotropic Glutamate Receptors Induces Long-Term Depression at GABAergic Synapses in CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on the Toxicity of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the standard methodologies and data presentation for preliminary toxicity research on a novel compound, using (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) as a representative example. As of the latest literature review, specific toxicity data for this compound is not publicly available. Therefore, the data presented in the tables are illustrative and should not be considered as actual experimental results. The experimental protocols described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and serve as a template for conducting such studies.
Introduction
(S)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Compounds targeting mGluRs have therapeutic potential for a variety of neurological and psychiatric disorders. However, the clinical development of mGluR1 antagonists has been challenging due to a narrow therapeutic window and the occurrence of adverse effects, such as motor and cognitive impairments, observed in preclinical studies.[2][3] A thorough preclinical toxicity assessment is therefore critical to characterize the safety profile of this compound and to determine its potential for further drug development.
This guide outlines the essential components of a preliminary toxicity evaluation for a compound like this compound, focusing on in vitro and in vivo studies designed to identify potential hazards.
Data Presentation: Summarized Quantitative Toxicity Data
Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. The following tables provide a template for summarizing key quantitative data from in vitro and in vivo toxicity studies.
Table 1: In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result |
| SH-SY5Y (Human Neuroblastoma) | MTT | IC50 | 0.1, 1, 10, 100, 1000 | >1000 µM |
| Primary Rat Cortical Neurons | LDH Release | LD50 | 0.1, 1, 10, 100, 1000 | >1000 µM |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | IC50 | 0.1, 1, 10, 100, 1000 | >1000 µM |
Table 2: In Vivo Acute Oral Toxicity Data for this compound in Rodents (OECD 423)
| Species/Strain | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Sprague-Dawley Rat | Female | 300 | 3 | 0/3 | No adverse effects observed |
| Sprague-Dawley Rat | Female | 2000 | 3 | 0/3 | Mild hypoactivity within 2 hours, resolved by 24 hours |
Based on these hypothetical results, the LD50 is estimated to be greater than 2000 mg/kg.
Table 3: Subchronic Oral Toxicity Study of this compound in Rats (90-Day, OECD 408) - Key Findings
| Parameter | Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Body Weight Gain (g) | ||||
| Male | 150 ± 15 | 148 ± 12 | 145 ± 18 | 130 ± 20 |
| Female | 100 ± 10 | 98 ± 8 | 95 ± 12 | 85 ± 15 |
| Organ Weights (g) | ||||
| Liver (Male) | 12.5 ± 1.2 | 12.6 ± 1.1 | 13.0 ± 1.5 | 14.5 ± 1.8 |
| Spleen (Female) | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.3 |
| Clinical Chemistry | ||||
| ALT (U/L, Male) | 40 ± 5 | 42 ± 6 | 45 ± 8 | 65 ± 10 |
| Creatinine (mg/dL, Female) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |
| Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy (Liver) | Mild centrilobular hypertrophy (Liver), Splenic extramedullary hematopoiesis |
*Statistically significant difference from the control group (p < 0.05). X, Y, and Z represent hypothetical dose levels.
Table 4: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation Assay (Ames Test, OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | Up to 5000 µ g/plate | Negative |
| In Vitro Mammalian Cell Micronucleus Test (OECD 487) | Human Peripheral Blood Lymphocytes | With and Without | Up to 1000 µM | Negative |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible toxicity data.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell lines (e.g., SH-SY5Y, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.[6][7][8]
Objective: To determine the acute oral toxicity of this compound and to classify the substance according to the Globally Harmonised System (GHS).[7]
Animals:
-
Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain). The use of females is generally recommended.[8]
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of this compound using a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[7]
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The classification of toxicity is based on the number of animal mortalities at a given dose level.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test, OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][2][10]
Objective: To evaluate the ability of this compound to induce point mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[1]
Materials:
-
Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[2]
-
This compound
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
Procedure:
-
Treatment: Expose the bacterial strains to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 fraction).[10] Two methods can be used: the plate incorporation method or the pre-incubation method.[1]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates and compare this to the number of spontaneous revertant colonies on the negative control plates.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background rate.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.
Caption: Simplified mGluR1 signaling pathway and the antagonistic action of this compound.
Conclusion
The preliminary toxicity assessment of a novel compound such as this compound is a multi-faceted process that requires a systematic approach. This guide provides a framework for conducting and presenting the findings from key in vitro and in vivo toxicity studies. While specific data for this compound is not yet in the public domain, the methodologies outlined here, based on established international guidelines, are essential for characterizing its safety profile. A thorough understanding of a compound's toxicity is paramount for making informed decisions in the drug development process.
References
- 1. oecd.org [oecd.org]
- 2. nib.si [nib.si]
- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute toxicity study in rodents | Bienta [bienta.net]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
An In-depth Technical Guide to (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Carboxy-4-hydroxyphenylglycine, commonly abbreviated as (S)-3C4HPG, is a phenylglycine derivative that exhibits a dualistic activity profile on metabotropic glutamate receptors (mGluRs). It functions as an antagonist at Group I mGluRs and as an agonist at Group II mGluRs. This unique pharmacological profile makes it a valuable research tool for dissecting the complex roles of different mGluR subtypes in the central nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological actions of this compound, including its effects on intracellular signaling pathways. Detailed experimental methodologies are also provided to facilitate further investigation of this compound.
Chemical Structure and Physicochemical Properties
This compound is an amino acid derivative with a distinct phenylglycine core. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid |
| Synonyms | (S)-3-CARBOXY-4-HYDROXYPHENYLGLYCINE, this compound |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 55136-48-6 |
| Appearance | Solid (predicted) |
| Solubility | Soluble in aqueous solutions |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--N)C(=O)O)O |
| InChI Key | CHZBCZTXSTWCIG-ZETCQYMHSA-N |
Pharmacological Profile
This compound is characterized by its mixed antagonist/agonist activity on different groups of metabotropic glutamate receptors.
Antagonist Activity at Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)
Agonist Activity at Group II Metabotropic Glutamate Receptors (mGluR2 and mGluR3)
Conversely, this compound functions as an agonist for Group II mGluRs. These receptors are coupled to the Gi/o family of G-proteins. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Table 2: Pharmacological Activity of this compound
| Receptor Target | Activity | Quantitative Data | Reference Compound Data |
| Group I mGluRs (mGluR1) | Antagonist | Not available | (S)-4C3HPG IC₅₀ = 15 µM |
| Group II mGluRs (mGluR2) | Agonist | EC₅₀ = 150 µM (GTPase stimulation) | - |
Signaling Pathways
The dual activity of this compound allows it to modulate two distinct signaling pathways, as depicted in the diagrams below.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from various studies.
Mechanism of Action
(S)-3,4-DCPG is a selective agonist of the mGluR8, a Group III metabotropic glutamate receptor.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] The activation of mGluR8 by (S)-3,4-DCPG initiates a signaling cascade primarily involving the G_i/o_ family of G-proteins.[1] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent dampening of protein kinase A (PKA) activity.[1][2] The dissociation of the G-protein βγ subunits can also directly modulate the activity of ion channels.[1]
Data Presentation
The following tables summarize the quantitative data on the potency of (S)-3,4-DCPG and its observed effects in various in vivo models.
Table 1: Potency of (S)-3,4-DCPG at mGluR Subtypes
| Agonist | mGluR4a (human) | mGluR6 (human) | mGluR7b (human) | mGluR8a (human) | Reference(s) |
| (S)-3,4-DCPG | >3.5 µM | >3.5 µM | >3.5 µM | 31 nM | [3] |
| L-AP4 | 0.1-0.13 µM | 1.0-2.4 µM | 249-337 µM | 0.29 µM | [2] |
| (RS)-PPG | 0.04 µM | 0.04 µM | 11 µM | 0.01 µM | [2] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
Table 2: Summary of In Vivo Studies with (S)-3,4-DCPG in Rodent Models
| Animal Model | Administration Route | Dose Range | Key Findings |
| Parkinson's Disease (prolonged haloperidol or reserpine models) | Intracerebroventricular (i.c.v.) | 2.5, 10, 30 nmol | Reversal of motor deficits (catalepsy and akinesia).[4][5] |
| Neuropathic Pain (Seltzer model) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent anti-allodynic effect (ED₅₀ ~3.5 mg/kg).[4] |
| Fear Conditioning (Fear-potentiated startle) | Intra-amygdala | Not specified | Dose-dependent inhibition of both acquisition and expression of conditioned fear.[6] |
| Morphine-induced Conditioned Place Preference (CPP) | Intra-nucleus accumbens | 0.03, 0.3, 3 µ g/0.5 µL | Dose-dependent reduction in the acquisition of morphine-induced CPP.[4][7] |
| Stress-induced c-Fos expression | Systemic | 3 - 100 mg/kg | Dose-dependent increase in c-Fos in stress-related brain regions in wild-type mice, absent in mGluR8 knockout mice.[4] |
Experimental Protocols
The following are detailed protocols for the systemic and central administration of (S)-3,4-DCPG in rodents.
Protocol 1: Systemic Administration via Intraperitoneal (i.p.) Injection
This protocol is suitable for investigating the systemic effects of (S)-3,4-DCPG.
Materials:
-
(S)-3,4-DCPG
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
(S)-3,4-DCPG is soluble in aqueous solutions.[4]
-
Dissolve the required amount of (S)-3,4-DCPG in sterile 0.9% saline to achieve the desired final concentration.[4] For instance, to prepare a 1 mg/mL solution, dissolve 1 mg of (S)-3,4-DCPG in 1 mL of saline.
-
Ensure the solution is completely dissolved.
-
The injection volume should be adjusted based on the animal's weight (typically 5-10 mL/kg for mice and rats).[4]
-
A vehicle-only control group (saline injection) must be included in the experimental design.[4]
-
-
Animal Handling and Injection:
-
Weigh the animal immediately before injection for accurate dosing.[4]
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck.[4]
-
The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[4]
-
Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the calculated volume.[4]
-
-
Post-injection Monitoring:
Protocol 2: Central Administration via Intracerebroventricular (i.c.v.) Injection
This protocol is for investigating the central effects of (S)-3,4-DCPG, bypassing the blood-brain barrier, and requires stereotaxic surgery.
Materials:
-
(S)-3,4-DCPG
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (drill, screws, dental cement)
-
Guide cannula and dummy cannula
-
Injection pump and Hamilton syringe
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Following aseptic procedures, expose the skull and drill a small hole at the desired coordinates for the lateral ventricle.
-
Implant the guide cannula to the target depth and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Preparation of Dosing Solution:
-
Injection Procedure:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Connect the injection cannula to a Hamilton syringe filled with the dosing solution.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the guide's tip.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) using an injection pump.[4]
-
Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[4]
-
Withdraw the injection cannula and replace the dummy cannula.[4]
-
-
Post-injection Monitoring and Experimentation:
Mandatory Visualization
Signaling Pathway of (S)-3,4-DCPG via mGluR8
Caption: Signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with (S)-3,4-DCPG.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Carboxy-4-hydroxyphenylglycine, also known as (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). As a member of the group III mGluRs, mGluR8 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, its activation typically leads to the inhibition of neurotransmitter release. These application notes provide an overview of the use of (S)-3C4HPG in various rodent behavioral models, summarizing key findings and offering detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating mGluR8. This receptor is coupled to the Gαi/o subunit of the G-protein complex. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream signaling pathways, ultimately influencing neuronal function and behavior.
Caption: Signaling pathway of this compound via mGluR8 activation.
Data Presentation: Summary of In Vivo Effects
The following tables summarize the observed effects of this compound administration in various rodent behavioral models.
Table 1: Effects of this compound on Conditioned Place Preference (CPP)
| Species | Model | Doses | Route of Administration | Key Findings |
| Rat | Morphine-induced CPP | 0.3 and 3 µ g/0.5 µL | Intra-nucleus accumbens | Dose-dependently decreased the acquisition of morphine-induced CPP. No effect on the expression of morphine-induced CPP.[1][2] |
| Mouse | Ethanol-induced CPP | Not specified | Systemic | Decreased voluntary ethanol intake and ethanol-induced CPP.[3] |
Table 2: Effects of this compound on Fear and Anxiety Models
| Species | Model | Doses | Route of Administration | Key Findings |
| Rat | Fear-Potentiated Startle | Not specified | Intra-amygdala | Dose-dependently inhibited both the acquisition and expression of conditioned fear.[4] |
Table 3: Effects of this compound on Locomotor Activity
| Species | Model | Doses | Route of Administration | Key Findings |
| Rat | Morphine-induced CPP | 0.03, 0.3, and 3 µ g/0.5 µL | Intra-nucleus accumbens | Did not affect locomotor activity.[3] |
Table 4: Effects of this compound on Aggressive Behavior
| Species | Model | Doses | Route of Administration | Key Findings |
| Mouse | Resident-Intruder | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Produced no significant behavioral changes in agonistic encounters. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a substance by pairing its effects with a distinct environment.
Apparatus: A three-chamber CPP box is typically used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors, floor textures), while the smaller central chamber is neutral.
References
- 1. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in Aggressive Behavior Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that acts as a dual-modulator of metabotropic glutamate (mGlu) receptors. Pharmacological studies have identified it as a competitive antagonist of the mGluR1 subtype and an effective agonist of the mGluR2 subtype. Both of these receptors are implicated in the modulation of aggressive behavior. Group I mGluRs, which include mGluR1, are generally considered to facilitate aggression, while agonists for Group II mGluRs, including mGluR2, have been shown to attenuate aggressive behaviors. The unique dual-action of this compound—antagonizing a pro-aggressive target while agonizing an anti-aggressive target—makes it a compound of significant interest for investigating the glutamatergic control of aggression and for the potential development of novel therapeutic agents.
These application notes provide a synthesized protocol for utilizing this compound to study aggressive behavior in rodent models, based on its known pharmacology and established behavioral testing paradigms.
Data Presentation
Due to a lack of direct studies investigating this compound for aggressive behavior, the following dosage table is a hypothetical, yet plausible, starting point for dose-response experiments. The suggested dosages for intraperitoneal (I.P.) administration are extrapolated from in vivo studies of other phenylglycine derivatives and related mGluR modulators. Central administration doses are estimated for direct CNS application. Researchers should perform initial dose-finding studies to determine the optimal dose for their specific model and experimental conditions.
Table 1: Suggested Dosage Ranges for this compound in Aggression Studies
| Administration Route | Species | Suggested Dose Range | Vehicle | Key Considerations |
| Intraperitoneal (I.P.) | Mouse | 5 - 50 mg/kg | Sterile Saline, 0.5% DMSO | Systemic administration. Start with lower doses to establish a dose-response curve. Monitor for sedative or motor-impairing side effects. |
| Intraperitoneal (I.P.) | Rat | 1 - 30 mg/kg | Sterile Saline, 0.5% DMSO | Dosing may vary based on metabolic rate differences compared to mice. |
| Intracerebroventricular (I.C.V.) | Rat | 1 - 10 nmol | Artificial Cerebrospinal Fluid (aCSF) | Bypasses the blood-brain barrier for direct CNS action. Requires stereotaxic surgery. Lower doses are needed compared to systemic routes. |
Experimental Protocols
The resident-intruder test is a standard and robust paradigm for assessing offensive aggressive behavior in rodents. The following protocol is a comprehensive methodology for evaluating the effects of this compound.
Resident-Intruder Test Protocol
Objective: To assess the effect of this compound on offensive aggressive behavior in male mice.
Materials:
-
This compound
-
Vehicle (e.g., Sterile Saline)
-
Adult male "resident" mice (e.g., CD-1), singly housed for 3-4 weeks to establish territory.
-
Slightly smaller, group-housed male "intruder" mice (e.g., C57BL/6J).
-
Standard laboratory animal housing cages.
-
Video recording equipment.
-
Behavioral analysis software (optional).
-
Syringes and needles for administration.
Procedure:
-
Animal Housing and Habituation:
-
House resident male mice individually for at least two weeks prior to the experiment to establish territoriality.[1] The bedding in the resident's cage should not be changed for at least 3 days before the test to retain olfactory cues.[1]
-
House intruder mice in groups of 3-4 per cage.[1]
-
Maintain a regular light-dark cycle (e.g., 12:12) and provide ad libitum access to food and water. Testing should ideally occur during the dark phase when rodents are most active.
-
-
Drug Administration:
-
On the day of the test, weigh the resident mice to calculate the precise dose.
-
Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., I.P. injection).
-
Allow for a 30-minute pre-treatment period before initiating the behavioral test to ensure drug absorption and CNS penetration.
-
-
Behavioral Testing:
-
Introduce an intruder mouse into the home cage of the resident mouse.
-
Record the interaction for a fixed duration, typically 10-15 minutes, using a video camera positioned to have a clear view of the entire cage.[2]
-
After the test period, remove the intruder mouse and return it to its home cage.
-
-
Behavioral Analysis:
-
A trained observer, blind to the experimental conditions, should score the video recordings.
-
Key parameters of aggressive behavior to quantify include:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.[1]
-
Number of attacks: Total count of discrete aggressive events (e.g., bites, lunges).[1]
-
Total duration of attacks: Cumulative time the resident spends engaged in aggressive behaviors.[1]
-
Offensive behaviors: Note the frequency of tail rattling, chasing, and dominant posturing.[2]
-
-
Also, score non-aggressive social behaviors (e.g., social sniffing, grooming) and non-social behaviors (e.g., digging, inactivity) to assess for general changes in activity or social interest.[2]
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated groups and the vehicle-control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Kruskal-Wallis test) to determine significance.
-
Mandatory Visualization
Signaling Pathways of this compound
Caption: Dual signaling mechanism of this compound.
Experimental Workflow for Resident-Intruder Test
Caption: Workflow for studying this compound effects on aggression.
References
Application Notes and Protocols for Administering (S)-3C4HPG in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-3C4HPG, a selective group III metabotropic glutamate receptor 4 (mGluR4) agonist, in brain slice preparations. The protocols outlined below are intended to facilitate the investigation of mGluR4's role in synaptic transmission and neuronal excitability.
Introduction to this compound
(S)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a potent and selective agonist for the metabotropic glutamate receptor 4 (mGluR4), which belongs to the group III mGluRs.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmission throughout the central nervous system (CNS).[1][2] mGluR4s are typically located presynaptically, and their activation generally leads to the inhibition of neurotransmitter release.[3] The use of this compound in brain slice preparations allows for the detailed study of mGluR4-mediated signaling and its effects on neuronal circuits.
Mechanism of Action and Signaling Pathways
Activation of mGluR4 by this compound initiates an intracellular signaling cascade through its coupling with Gαi/o proteins.[4][5] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[6][7] The reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA).[8] Additionally, the Gβγ subunits dissociated from the Gαi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[9]
While the canonical pathway involves cAMP inhibition, evidence also suggests that mGluR4 can signal through non-canonical pathways, including the activation of the phospholipase C (PLC) and protein kinase C (PKC) pathway in certain neuronal populations.[6][10]
Signaling Pathway Diagram
Caption: mGluR4 signaling cascade initiated by this compound.
Data Presentation: Effects of this compound
The following table summarizes the quantitative effects of this compound on various parameters in brain slice preparations.
| Parameter | Brain Region | Agonist Concentration | Effect | Reference |
| EC₅₀ | Cells expressing human mGluR8a | 31 ± 2 nM | Potent and selective agonism | [11] |
| Synaptic Transmission | Neonatal rat spinal cord | >3.5 µM (on mGlu1-7) | Weak effects on other mGluRs | [11] |
| Neuroprotection | Mixed cortical cultures | Not Specified | Partial protection in NMDA-induced excitotoxicity | [10] |
| Apoptosis | Potassium-deprived cerebellar granule cells | Not Specified | Increased neuronal survival | [10] |
| Cell Proliferation | Human Glioblastoma Cells | 30 µM | Suppresses proliferation and promotes apoptosis | [12] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.[13][14][15]
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, Avertin)[16]
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)[17][18]
-
Vibrating microtome (vibratome)[13]
-
Recovery chamber[13]
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.[16]
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.[13]
-
Mount the brain onto the vibratome stage and submerge it in the cutting solution.[20][21]
-
Cut slices of the desired thickness (typically 300-400 µm).[22]
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen for at least 30-60 minutes.[13][17]
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.[23]
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, NaOH for initial solubilization)
-
aCSF for recording
-
Perfusion system
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10-100 mM) in the appropriate solvent. Store frozen in aliquots.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the recording aCSF.[23]
-
Ensure the pH of the final solution is adjusted to 7.3-7.4.[16]
-
Administer the this compound-containing aCSF to the brain slice via a perfusion system at a constant flow rate (e.g., 2-3 ml/min).[19]
-
Allow sufficient time for the drug to equilibrate in the recording chamber before starting data acquisition.
-
For washout experiments, switch the perfusion back to the control aCSF.
Electrophysiological Recordings
4.3.1. Field Potential Recordings
Field potential recordings are used to measure the summed electrical activity of a population of neurons.[24][25][26]
Materials:
-
Recording chamber with perfusion
-
Glass micropipette (1-5 MΩ) filled with aCSF
-
Amplifier and data acquisition system
Procedure:
-
Place a brain slice in the recording chamber and secure it.[23]
-
Position the recording electrode in the brain region of interest.
-
Position a stimulating electrode to evoke synaptic responses.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) or population spikes.
-
Bath-apply this compound and record the changes in the evoked responses.
4.3.2. Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp allows for the recording of synaptic currents and potentials from individual neurons.[27][28][29][30][31]
Materials:
-
Upright microscope with IR-DIC optics[16]
-
Micromanipulators[16]
-
Patch-clamp amplifier and data acquisition system[16]
-
Borosilicate glass pipettes (3-7 MΩ)
-
Intracellular solution[16]
Procedure:
-
Visually identify a healthy neuron under the microscope.
-
Approach the neuron with a patch pipette filled with intracellular solution while applying positive pressure.[18]
-
Form a gigaohm seal between the pipette tip and the cell membrane.[18]
-
Rupture the membrane patch to achieve the whole-cell configuration.[18]
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs) or membrane potential.
-
Perfuse the slice with this compound and record the resulting changes.
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacological experiment using this compound in brain slices.
Caption: General workflow for brain slice electrophysiology.
References
- 1. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Positive and negative coupling of the metabotropic glutamate receptors to a G protein-activated K+ channel, GIRK, in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisionary.com [precisionary.com]
- 14. Obtaining Acute Brain Slices [en.bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.providence.org [digitalcommons.providence.org]
- 18. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 19. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Large-scale, high-resolution electrophysiological imaging of field potentials in brain slices with microelectronic multielectrode arrays [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. Neuronal field potential in acute hippocampus slice recorded with transistor and micropipette electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Optogenetic field potential recording in cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Whole Cell Patch Clamp Protocol [protocols.io]
- 28. docs.axolbio.com [docs.axolbio.com]
- 29. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 30. re-place.be [re-place.be]
- 31. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-3,5-Dihydroxyphenylglycine (DHPG) in microRNA Expression Analysis
Note: The compound "(S)-3C4HPG" as specified in the query did not yield relevant results in scientific literature regarding microRNA analysis. The following application note is based on the well-researched compound (S)-3,5-Dihydroxyphenylglycine (DHPG) , a selective agonist for group I metabotropic glutamate receptors (mGluRs), which has documented effects on microRNA expression.
Introduction
(S)-3,5-Dihydroxyphenylglycine (DHPG) is a potent and selective agonist for group I metabotropic glutamate receptors (mGluR1 and mGluR5). These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity, neuronal excitability, and various cellular signaling pathways. MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, approximately 19-25 nucleotides in length, that are key regulators of gene expression at the post-transcriptional level.[1][2] They typically bind to the 3'-untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[3][4][5]
The study of how neurotransmitter systems regulate miRNA expression is a burgeoning field. Activation of group I mGluRs by DHPG provides a valuable pharmacological tool to investigate the signaling pathways that link neuronal activity to changes in the miRNA landscape, thereby influencing a wide array of cellular processes. This application note details the use of DHPG to study miRNA expression changes in the brain, providing protocols for in vivo administration, miRNA profiling, and data validation.
Data Presentation: DHPG-Induced microRNA Regulation
In a key study, intracerebroventricular injection of DHPG in mice was shown to cause significant changes in microRNA expression in the cerebral cortex. The most substantial regulation of miRNAs was observed 8 hours after DHPG administration.[3][6] The data from microarray and qPCR array analyses are summarized below.
| Time Point Post-DHPG Injection | Platform | Number of Significantly Regulated miRNAs |
| 4 hours | Microarray | Data not specified |
| 8 hours | Microarray & qPCR Array | Largest number of regulated miRNAs |
| 24 hours | Microarray | Data not specified |
Further bioinformatic analysis of the miRNAs regulated at the 8-hour time point revealed their association with KEGG pathways known to be modulated by group I mGluR activity.[3][6]
Experimental Protocols
In Vivo Administration of DHPG
This protocol describes the intracerebroventricular (ICV) injection of DHPG in a mouse model to study its effects on brain miRNA expression.
-
Materials:
-
(S)-3,5-Dihydroxyphenylglycine (DHPG)
-
Sterile saline solution
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly inject a solution of DHPG in sterile saline into the ventricle using a Hamilton syringe.
-
After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
Monitor the animal during recovery.
-
Collect brain tissue (e.g., cerebral cortex) at specified time points (e.g., 4, 8, and 24 hours) post-injection for RNA analysis.[3][6]
-
Total RNA Isolation
This protocol is for the extraction of total RNA, including the small miRNA fraction, from brain tissue.
-
Materials:
-
TRIzol® reagent or similar phenol-based lysis solution
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge and RNase-free tubes
-
-
Procedure:
-
Homogenize the collected brain tissue in TRIzol® reagent.
-
Add chloroform, shake vigorously, and incubate at room temperature.
-
Centrifuge the sample to separate it into aqueous and organic phases.
-
Carefully transfer the upper aqueous phase, which contains the RNA, to a new tube.
-
Precipitate the RNA by adding isopropyl alcohol and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
microRNA Microarray Analysis
This protocol provides a general workflow for profiling miRNA expression using microarrays.
-
Materials:
-
miRNA microarray platform (e.g., Agilent, Affymetrix)
-
miRNA labeling and hybridization kits
-
Isolated total RNA
-
Hybridization oven
-
Microarray scanner
-
-
Procedure:
-
Labeling: The miRNA population is typically labeled with a fluorescent dye. This often involves a ligation step to attach the dye to the 3' end of the miRNAs.
-
Hybridization: The labeled miRNA sample is hybridized to the microarray chip, which contains probes complementary to known miRNA sequences. This is usually performed overnight in a hybridization oven.
-
Washing: The microarray slide is washed to remove non-specifically bound miRNA.
-
Scanning: The microarray is scanned to detect the fluorescent signals at each probe spot.
-
Data Analysis: The signal intensities are quantified. Data processing includes background subtraction, normalization, and statistical analysis to identify differentially expressed miRNAs between control and DHPG-treated groups.[6]
-
Quantitative Real-Time PCR (qRT-PCR) for miRNA Validation
qRT-PCR is used to validate the results from the microarray analysis for specific miRNAs of interest.
-
Materials:
-
Reverse transcription kit specific for miRNA (e.g., TaqMan MicroRNA Reverse Transcription Kit)
-
miRNA-specific stem-loop RT primers or poly(A) tailing-based primers
-
Real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix, SYBR Green)
-
miRNA-specific forward primers and a universal reverse primer
-
Real-time PCR instrument
-
-
Procedure:
-
Reverse Transcription (RT): Convert the mature miRNAs into cDNA. A common method uses stem-loop primers that are specific to the 3' end of each miRNA, which provides specificity and extends the template length for subsequent PCR.[2] An alternative is the poly(A) tailing method followed by RT with an oligo-dT primer.
-
Real-Time PCR: In a real-time PCR instrument, amplify the cDNA using a miRNA-specific forward primer and a universal reverse primer. The amplification is monitored in real-time using either a fluorescent probe (like TaqMan) or an intercalating dye (like SYBR Green).[2]
-
Data Analysis: Determine the cycle threshold (Ct) for each miRNA. Normalize the expression of the target miRNA to a stably expressed small non-coding RNA (e.g., U6 snRNA). Calculate the relative expression changes (fold change) using the ΔΔCt method.
-
Visualizations
Caption: DHPG signaling via group I mGluRs.
References
- 1. Validation of miRNA expression using qRT-PCR [bio-protocol.org]
- 2. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miRNA Profiling Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA profiling: approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. micro RNA and qRT-PCR [gene-quantification.net]
Application Notes and Protocols for Intracerebroventricular Injection of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that acts as a selective agonist for metabotropic glutamate receptors (mGluRs). Specifically, it shows selectivity for Group II (mGluR2/3) and some activity at Group I (mGluR1/5) mGluRs, while its close analog, (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8)[1][2]. These receptors are G-protein coupled receptors that play crucial roles in modulating neurotransmission and synaptic plasticity[1]. Activation of these receptors is generally associated with the inhibition of neurotransmitter release[1].
Intracerebroventricular (ICV) injection is a vital technique for administering compounds like this compound directly into the central nervous system (CNS), bypassing the blood-brain barrier which might otherwise limit their efficacy when administered systemically[1][3][4]. This direct administrative route allows for the targeted investigation of the functions of specific mGluRs in various neurological and psychiatric conditions. These application notes provide a detailed protocol for the ICV injection of this compound in rodents, adapted from established protocols for similar compounds.
Data Presentation
Receptor Binding and Potency of Related Compounds
The following table summarizes the receptor binding and potency of (S)-3,4-DCPG, a closely related and well-studied compound. This data provides a reference for the expected potency range of phenylglycine derivatives at mGluRs.
| Parameter | Value | Species/System | Reference |
| EC₅₀ (mGluR8a) | 31 ± 2 nM | Cloned human mGluR8a expressed in AV12-664 cells | [2] |
| Selectivity | >100-fold vs. mGluR1-7 | Cloned human mGluR1-7 | [1] |
| EC₅₀ / IC₅₀ (mGluR1-7) | >3.5 µM | Cloned human mGluR1-7 | [2] |
Stereotaxic Coordinates for Intracerebroventricular Injection
The accuracy of the ICV injection is critically dependent on the precise stereotaxic coordinates. These coordinates are determined relative to bregma, a landmark on the skull. It is important to note that these coordinates may need to be optimized depending on the specific age, strain, and sex of the animal model used[5][6].
| Animal Model | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull Surface | Reference |
| Adult Mouse | -0.5 mm | ±1.0 mm | -2.3 mm to -3.0 mm | [5] |
| Adult Mouse | +0.3 mm | -1.0 mm (Right) | -3.0 mm | [7] |
| Adult Rat | -0.8 mm | ±1.5 mm | -3.5 mm | [1] |
| Adult Rat | -0.12 mm | 1.6 mm | 4.3 mm | [3] |
| Adult Rat | -1.0 mm | 2.4 mm | 4.0 mm | [3] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: this compound is a water-soluble compound. Reconstitute the lyophilized powder in sterile aCSF or 0.9% sterile saline to the desired stock concentration[1]. For compounds with lower solubility, a stock solution can be prepared in DMSO, but the final concentration of DMSO should be kept low (ideally under 5%) to avoid toxicity[8].
-
Vehicle: The choice of vehicle should be consistent across all experimental groups. Sterile, pH-neutral aCSF is the recommended vehicle to minimize physiological disruption[1].
-
Concentration: Calculate the final concentration based on the desired dose and the injection volume.
-
Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Storage: Prepare solutions fresh daily. If short-term storage is necessary, store at -20°C for up to one month[8].
Intracerebroventricular Injection Procedure
This protocol is a synthesized methodology based on established procedures for ICV injections in rodents[1][5].
1. Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to your institution's approved protocols.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame. Ensure the head is held firmly and level. A thermostatic heating pad should be used to maintain the animal's body temperature at 37°C[7].
-
Apply ophthalmic ointment to the eyes to prevent them from drying out[1].
-
Shave the scalp and disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol)[1].
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Carefully clear the periosteum from the skull surface to visualize the cranial sutures, particularly bregma and lambda[1].
-
Level the skull by ensuring that bregma and lambda are in the same horizontal plane[5].
-
Identify the target coordinates for the lateral ventricle relative to bregma using the table above as a guide.
-
Using a small dental drill, create a burr hole through the skull at the determined coordinates. Be careful not to damage the underlying dura mater[5].
3. Injection:
-
Load the prepared this compound solution into a Hamilton syringe fitted with a 26-gauge or 30-gauge needle. Ensure there are no air bubbles in the syringe[5].
-
Slowly lower the injection needle through the burr hole to the predetermined dorsoventral (DV) coordinate[1].
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 - 1.0 µL/min) to prevent a significant increase in intracranial pressure and to allow for proper diffusion[1][5].
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow upon retraction[1][5].
-
Slowly withdraw the needle[5].
4. Post-Operative Care:
-
Suture the scalp incision.
-
Apply a topical antibiotic to the wound to prevent infection[1].
-
Administer appropriate post-operative analgesics as per institutional protocol[1].
-
Monitor the animal closely during recovery until it is fully ambulatory.
Mandatory Visualization
Signaling Pathway of Group II mGluR Agonists
Caption: Signaling pathway of this compound via Group II mGluRs.
Experimental Workflow for ICV Injection
Caption: Experimental workflow for intracerebroventricular injection.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 5. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of (S)-3-Carboxy-4-hydroxyphenylglycine in the Study of Long-Term Depression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes provide a comprehensive overview of inducing long-term depression (LTD) through the modulation of metabotropic glutamate receptors (mGluRs). It is critical to note that (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is characterized primarily as a Group I mGluR antagonist and a Group II mGluR agonist.[1] Standard protocols for inducing mGluR-dependent LTD rely on the activation of Group I mGluRs. Therefore, this compound is not the appropriate pharmacological tool to induce this form of LTD. Instead, this document will provide a detailed protocol for inducing LTD using the well-established Group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), and will discuss the potential application of this compound as a tool to investigate the mechanisms of mGluR-LTD.
Introduction to Metabotropic Glutamate Receptor-Dependent Long-Term Depression (mGluR-LTD)
Long-term depression (LTD) is a long-lasting decrease in the efficacy of synaptic transmission and is a fundamental mechanism of synaptic plasticity, thought to be involved in learning and memory.[2] In the hippocampus and other brain regions, a prominent form of LTD is dependent on the activation of Group I metabotropic glutamate receptors (mGluR1 and mGluR5).[2][3] This mGluR-LTD can be induced synaptically or chemically through the application of specific agonists.[2] The chemical induction of LTD is a powerful tool for studying the underlying molecular mechanisms, as it allows for the widespread and synchronous activation of receptors.[2]
Pharmacology of this compound
This compound has a distinct pharmacological profile that is important to understand for its proper application in research. Studies have characterized its activity at different mGluR subtypes:
-
Group I mGluRs (mGluR1 and mGluR5): this compound acts as an antagonist at mGluR1.[1] The induction of the most commonly studied form of mGluR-LTD requires the activation of these receptors.
-
Group II mGluRs (mGluR2 and mGluR3): this compound acts as an agonist for mGluR2.[1]
Given that this compound antagonizes Group I mGluRs, it would be expected to block , rather than induce, DHPG-mediated LTD. Its agonistic activity at Group II mGluRs might have other modulatory effects on synaptic transmission, but this is distinct from the canonical Group I mGluR-dependent LTD.
Detailed Protocol for Induction of Chemical LTD using (S)-3,5-DHPG
This protocol describes the induction of chemical LTD (DHPG-LTD) in acute hippocampal slices, a standard model for studying mGluR-dependent LTD.
Materials and Reagents
-
Animals: Adolescent rats (e.g., P21-P35) are commonly used.[4]
-
Artificial Cerebrospinal Fluid (ACSF): (in mM): 124 NaCl, 2 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.[5]
-
(S)-3,5-dihydroxyphenylglycine (DHPG): Stock solution prepared in sterile water or NaOH, then diluted in ACSF to the final working concentration.
-
N-methyl-D-aspartate (NMDA) Receptor Antagonist: (e.g., D,L-AP5, 100 µM) to isolate mGluR-dependent LTD.[4]
-
Dissection and slicing tools: Vibratome, dissection microscope, blades.
-
Recording Chamber: Submerged or interface type.
-
Electrophysiology Rig: Amplifier, digitizer, stimulation unit, recording electrodes, data acquisition software.
Experimental Procedure
-
Slice Preparation:
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF (containing 100 µM D,L-AP5) at a constant temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[4]
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.033 Hz).[5]
-
-
Induction of DHPG-LTD:
-
Switch the perfusion to ACSF containing the desired concentration of DHPG (e.g., 30 µM or 100 µM) for a short duration (e.g., 5-10 minutes).[4][5][6]
-
After the application period, switch back to the standard ACSF (containing D,L-AP5) for washout.
-
Continue recording fEPSPs for at least 60 minutes post-DHPG application to monitor the induction and maintenance of LTD.
-
Data Analysis
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
The fEPSP slopes during the post-induction period are normalized to the average slope during the baseline period.
-
A sustained reduction in the fEPSP slope (e.g., to 70-80% of baseline) 60 minutes after DHPG washout indicates successful LTD induction.[7]
Quantitative Data Presentation
The following table summarizes quantitative data on DHPG-induced LTD from various studies.
| Compound | Concentration | Application Duration | Brain Region/Slice Prep | Resulting LTD (as % of baseline) | Notes |
| (RS)-DHPG | 100 µM | 10 min | Adult Rat Hippocampal Slices (in Mg2+-free ACSF) | ~65% | LTD was enhanced in hyperexcitable conditions.[8] |
| (RS)-DHPG | 100 µM | 10 min | Adult Rat Hippocampal Slices (with Picrotoxin) | ~71% | NMDA receptor antagonist had little effect.[8] |
| (RS)-DHPG | 30 µM | 10 min | Rat Acute Hippocampal Slices | ~71% | This form of LTD was NMDAR-dependent and presynaptic.[7][9] |
| (RS)-DHPG | 100 µM | 10 min | Rat Acute Hippocampal Slices | ~77% | This form of LTD was NMDAR-independent and postsynaptic.[7][9] |
| (S)-3,5-DHPG | 100 µM | 5 min | Adolescent Rat Hippocampal Slices | ~80% | Performed in the presence of an NMDA receptor antagonist.[4] |
Visualizations
Signaling Pathway of Group I mGluR-LTD
Caption: Signaling cascade for Group I mGluR-induced LTD.
Experimental Workflow for Chemical LTD Induction
Caption: Workflow for DHPG-induced LTD experiment.
Potential Applications of this compound in LTD Research
While this compound is not suitable for inducing Group I mGluR-LTD, its unique pharmacological profile makes it a useful tool for dissecting the roles of different mGluR subtypes in synaptic plasticity.
-
Antagonizing Group I mGluR-LTD: this compound can be used to confirm the involvement of mGluR1 in a given form of synaptic plasticity. By applying this compound prior to an LTD-inducing stimulus (either synaptic or chemical with DHPG), researchers can test whether the resulting depression is blocked, thereby implicating mGluR1 activation in the process.
-
Investigating Group II mGluR Function: As a Group II agonist, this compound can be used to explore the effects of mGluR2/3 activation on basal synaptic transmission and other forms of plasticity. Group II mGluRs are typically located presynaptically and their activation often leads to a reduction in neurotransmitter release. Therefore, application of this compound might induce a form of short-term or long-term depression through a presynaptic mechanism, which would be distinct from the postsynaptic mechanisms of canonical Group I mGluR-LTD.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression | MDPI [mdpi.com]
- 4. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The group I mGlu receptor agonist DHPG induces a novel form of LTD in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Chloro-4-hydroxyphenylglycine (CHPG) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Chloro-4-hydroxyphenylglycine (CHPG), often studied in its racemic form (R,S)-CHPG, is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] While it is primarily used to study the activation and downstream signaling of mGluR5, some studies have shown that it can also activate mGluR1, another Group I metabotropic glutamate receptor.[3] This document provides detailed protocols for the preparation and application of CHPG solutions in cell culture, along with an overview of its mechanism of action and relevant signaling pathways.
Data Presentation
The following table summarizes the effective concentrations of CHPG used in various in vitro studies.
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Rat Superior Cervical Ganglion (SCG) Neurons expressing mGluR5b | Calcium Current Inhibition | Apparent EC50 ~60 µM | Strong activation of mGluR5b.[4][5] | [4][5] |
| Primary Cortical Neurons | Lactate Dehydrogenase (LDH) Release | 1 mM | Significant attenuation of LDH release after traumatic injury.[1][6] | [1][6] |
| BV2 Microglial Cells | Cell Viability / LDH Release | 10-500 µM | Increased cell viability and decreased LDH release after SO2-induced stress.[2] | [2] |
| Human iPSC-derived Oligodendrocytes | Differentiation Assay | 30 µM | Increased proportion of mature oligodendrocytes.[7] | [7] |
| Human Fetal Brain Cells | Differentiation Assay | 30 µM | Increased proportion of mature oligodendrocytes.[7] | [7] |
Mechanism of Action and Signaling Pathway
CHPG primarily acts as an agonist at the mGluR5 receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Upon binding of CHPG, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
Further downstream, activation of mGluR5 by CHPG has been shown to modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) and the Akt pathways, which are involved in cell survival and neuroprotection.[1][2][6]
Caption: Signaling pathway of (S)-3C4HPG (CHPG) via mGluR5 activation.
Experimental Protocols
Preparation of this compound (CHPG) Stock Solution
Materials:
-
(S)-3-Chloro-4-hydroxyphenylglycine (CHPG) powder
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of CHPG powder in a sterile microcentrifuge tube under aseptic conditions.
-
Solubilization: Add a small volume of 0.1 M NaOH to the CHPG powder. Vortex briefly to dissolve. CHPG is soluble in 0.1 M NaOH up to 100 mM.
-
Dilution: Once fully dissolved, dilute the solution with sterile, nuclease-free water to the desired final stock concentration (e.g., 10 mM or 100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: For immediate use, the solution can be kept at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month. Before use, thaw the aliquot at room temperature and ensure no precipitation has occurred.
Cell Treatment with CHPG
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
CHPG stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow the cells to adhere and grow for 24-48 hours, or as required for the specific cell line.
-
Preparation of Working Solution: On the day of the experiment, dilute the CHPG stock solution in fresh, serum-free or complete cell culture medium to the desired final concentrations. It is recommended to prepare a series of dilutions for dose-response experiments.
-
Cell Treatment:
-
For adherent cells, carefully aspirate the old medium.
-
Wash the cells once with sterile PBS (optional, depending on the experiment).
-
Add the medium containing the desired concentration of CHPG to the cells.
-
Include a vehicle control (medium with the same concentration of NaOH used for solubilization, diluted to the same extent as the highest CHPG concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute signaling studies, or 24-72 hours for viability or differentiation assays) in a suitable incubator (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, protein extraction for Western blotting, or calcium imaging.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of mGluR5 by CHPG.
Materials:
-
Cells expressing mGluR5 (e.g., transfected HEK293 cells or primary neurons)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
CHPG working solutions
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to grow to near confluency.
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM in HBSS to the manufacturer's recommended concentration. Add Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. Leave a final volume of buffer in each well as per the plate reader's specifications.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the CHPG working solutions into the wells and continue recording the fluorescence to measure the change in intracellular calcium.
-
Include a positive control (e.g., ATP) and a vehicle control.
-
-
Data Analysis: Analyze the fluorescence data to determine the peak response and calculate dose-response curves to determine the EC50 of CHPG.
Caption: Workflow for the calcium mobilization assay.
References
- 1. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mGluR5 Agonist, CHPG, Enhances Numbers of Differentiated Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with (S)-3-Chloro-4-hydroxyphenylglycine ((S)-3C4HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Chloro-4-hydroxyphenylglycine, also known as (S)-3,4-DCPG, is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). As a member of the Group III mGluRs, mGluR8 is a G-protein coupled receptor primarily located on presynaptic terminals. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as modulation of voltage-gated calcium and potassium channels. This presynaptic inhibition results in a reduction of neurotransmitter release, making (S)-3C4HPG a valuable tool for studying the role of mGluR8 in synaptic transmission and plasticity, and for investigating its therapeutic potential in various neurological and psychiatric disorders.
These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments, along with a summary of its effects on neuronal activity.
Data Presentation: Quantitative Effects of this compound on Synaptic Transmission
The following table summarizes the quantitative data on the effects of this compound from various electrophysiological studies. This data highlights its potency and efficacy in modulating synaptic responses in different brain regions.
| Brain Region | Preparation | Recording Type | This compound Concentration | Observed Effect | Reference |
| Neonatal Rat Spinal Cord | In vitro spinal cord preparation | Ventral root potential | 1.3 µM (EC₅₀) | Depression of the fast component of the dorsal root-evoked ventral root potential | [1] |
| Mouse Hippocampus (Pilocarpine Model) | In vivo | Field excitatory postsynaptic potential (fEPSP) | 1.91 µmol (intracerebroventricular) | Significant reduction in fEPSP amplitude in epileptic mice | [2] |
| Rat Lateral Amygdala | In vitro brain slices | Whole-cell patch-clamp | Not specified | Strong attenuation of synaptic transmission from sensory afferents | [3] |
| Rat Hippocampus (Lateral Perforant Path) | In vitro brain slices | Field excitatory postsynaptic potential (fEPSP) | Not specified | Inhibition of excitatory transmission | [4] |
Signaling Pathway of mGluR8 Activation
Activation of the mGluR8 receptor by an agonist like this compound initiates a signaling cascade that ultimately modulates neurotransmitter release. The diagram below illustrates this pathway.
Caption: Signaling pathway of mGluR8 activation by this compound.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Carbogen gas (95% O₂, 5% CO₂)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgCl₂: 10 mM
-
CaCl₂: 0.5 mM
-
Glucose: 10 mM
-
Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgCl₂: 2 mM
-
CaCl₂: 2 mM
-
Glucose: 10 mM
-
Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage.
-
Slice the brain into the desired thickness (typically 250-400 µm) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the methodology for recording fEPSPs to study the effect of this compound on synaptic transmission.
Materials:
-
Prepared acute brain slices
-
Recording chamber
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Place the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Position the recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
Deliver baseline electrical stimuli (e.g., 0.1 ms duration, every 20 seconds) and record the resulting fEPSPs.
-
Establish a stable baseline recording for at least 10-20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration (e.g., 1-10 µM).
-
Record the fEPSPs for a sufficient duration to observe the drug's effect.
-
Wash out the drug by perfusing with standard aCSF.
Protocol 3: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic currents.
Materials:
-
Prepared acute brain slices
-
Recording chamber with microscope and micromanipulators
-
Perfusion system
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal solution (see recipe below)
-
This compound stock solution
Internal Solution (K-gluconate based):
-
K-gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to 290-300 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and visualize neurons using differential interference contrast (DIC) microscopy.
-
Prepare a patch pipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
Bath-apply this compound at the desired concentration.
-
Record changes in synaptic currents.
-
Wash out the drug with standard aCSF.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiological experiment involving the application of this compound.
Caption: General workflow for electrophysiological experiments with this compound.
Conclusion
This compound is a powerful pharmacological tool for investigating the function of mGluR8 in the central nervous system. The protocols provided here offer a foundation for designing and executing electrophysiological experiments to elucidate the role of this receptor in synaptic transmission and its potential as a therapeutic target. Researchers should always adhere to their institution's guidelines for animal care and use.
References
- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsive effect of a selective mGluR8 agonist (S)-3,4-dicarboxyphenylglycine (S-3,4-DCPG) in the mouse pilocarpine model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agonist-Induced Internalization of mGluRs using (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. The internalization of these receptors is a key mechanism for regulating their signaling and surface availability. (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that acts as a selective agonist for group II mGluRs, particularly mGluR2, and as an antagonist for group I mGluRs.[1] These application notes provide a comprehensive overview and detailed protocols for studying the agonist-induced internalization of mGluRs, with a focus on mGluR2, using this compound.
Data Presentation: Pharmacology of this compound
The following table summarizes the pharmacological activity of this compound at different mGluR subtypes. This data is essential for designing and interpreting internalization experiments.
| Receptor Subtype | Agonist/Antagonist Activity | Potency (EC50/IC50) | Reference |
| mGluR1α | Competitive Antagonist | IC50: 290 ± 47 µM | [1] |
| mGluR2 | Agonist | EC50: 97 ± 12 µM | [1] |
| mGluR4 | No Activity | - | [1] |
| mGluR5a | Antagonist | - | [2] |
Note: The rank order of agonist potency for mGluR2 has been reported as L-glutamate > (S)-4C3HPG > this compound > (S)-4CPG.[3]
Signaling Pathways and Experimental Workflows
mGluR2 Signaling and Internalization Pathway
Activation of mGluR2 by an agonist like this compound initiates a signaling cascade that can lead to receptor internalization. This process typically involves G protein-coupled receptor kinases (GRKs) and β-arrestin.
References
- 1. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (S)-3C4HPG solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-3C4HPG.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Question | Answer |
| Why is my this compound not dissolving in aqueous solutions? | This compound, like many phenylglycine derivatives, can exhibit limited solubility in neutral aqueous buffers due to its chemical structure. For many experimental applications, initial dissolution in an organic solvent is recommended before further dilution in aqueous media. |
| I've dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. What should I do? | Precipitation upon addition to an aqueous medium is a common issue. To mitigate this, ensure the final concentration of the organic solvent in your aqueous solution is as low as possible, typically below 1%. You can also try a method called "salting in," where you first dissolve the compound in a small amount of organic solvent and then slowly add the aqueous buffer while vortexing. Warming the solution slightly (e.g., to 37°C) may also help, but be mindful of the compound's stability at elevated temperatures. |
| My this compound solution appears cloudy or has visible particles. How can I fix this? | Cloudiness or the presence of particulates indicates incomplete dissolution or precipitation. Try sonicating the solution for a few minutes to break up any aggregates. If the issue persists, you may need to filter the solution through a 0.22 µm syringe filter to remove undissolved particles. However, this may result in a lower final concentration of your compound. |
| Can I increase the solubility of this compound by adjusting the pH? | The solubility of compounds with acidic or basic functional groups can often be influenced by pH. While specific data for this compound is limited, you could cautiously try adjusting the pH of your aqueous buffer. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial. Perform small-scale pilot experiments to determine the optimal pH without compromising the integrity of your experiment or the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the solubility of structurally similar compounds, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating stock solutions of this compound. For some applications, other organic solvents like ethanol may be used. Direct dissolution in water is often challenging.
Q2: What is the typical solubility of this compound in common solvents?
| Solvent | Estimated Solubility of Similar Phenylglycine Derivatives |
| DMSO | ≥ 5 mg/mL |
| Water | Sparingly soluble to insoluble |
| Ethanol | Limited solubility |
Note: This data is an estimation based on structurally related compounds and should be used as a guideline. Actual solubility may vary.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, it involves dissolving the compound in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution that can then be diluted into your experimental medium.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 211.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need to dissolve 2.11 mg of this compound in 1 mL of DMSO. Calculation: 0.010 mol/L * 211.17 g/mol = 2.11 g/L = 2.11 mg/mL
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
This compound Signaling Pathways
This compound is known to act as an antagonist at metabotropic glutamate receptor 1 (mGluR1) and an agonist at metabotropic glutamate receptor 2 (mGluR2).
mGluR1 Signaling Pathway (Antagonized by this compound)
Optimizing (S)-3C4HPG concentration for neuronal activation
Welcome to the technical support center for the use of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to effectively utilize this compound in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylglycine derivative that acts as a selective ligand for metabotropic glutamate receptors (mGluRs). Its primary mechanism of action is as an effective agonist for the mGluR2 subtype and a competitive antagonist for the mGluR1 subtype.[1] As an mGluR2 agonist, it typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and modulating neuronal excitability. Its antagonist activity at mGluR1 blocks signaling pathways associated with this receptor, such as the activation of phospholipase C.
Q2: What is the typical role of this compound in experiments? Is it for neuronal activation?
Due to its action as an mGluR2 agonist, this compound is generally used to study the roles of mGluR2 in modulating or inhibiting neuronal activity and neurotransmitter release.[2] While it "acts" on neurons, it does not typically cause direct, broad neuronal activation or excitation. Instead, it is a tool for probing the inhibitory or modulatory effects of the mGluR2 pathway.
Q3: How should I prepare and store this compound stock solutions?
For consistent results, it is critical to follow a standardized protocol for solution preparation. Please refer to the detailed "Preparation of this compound Stock Solution" protocol in the Experimental Protocols section below. In general, stock solutions should be prepared in an appropriate solvent (e.g., NaOH or DMSO), aliquoted into single-use volumes, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the potential off-target effects or confounding activities of this compound?
The primary "off-target" activity to consider is its antagonism of mGluR1 receptors.[1] Researchers should be aware that the observed effects in their experiments could be a combination of mGluR2 agonism and mGluR1 antagonism. To dissect these effects, it is advisable to use more selective mGluR2 agonists or mGluR1 antagonists in parallel control experiments.
Quantitative Data Summary
The following table summarizes the known receptor activity and potency of this compound and related compounds.
| Compound | Receptor Target | Activity | Potency / Efficacy |
| This compound | mGluR2 | Agonist | Potency is lower than L-glutamate and (S)-4C3HPG[1] |
| mGluR1 | Antagonist | Potency is lower than (S)-4C3HPG, (S)-4CPG, and (+)-αM4CPG[1] | |
| (S)-4C3HPG | mGluR2 | Agonist | Potency is higher than this compound[1] |
| mGluR1 | Antagonist | Potent competitive antagonist[1] | |
| L-Glutamate | mGluR2 | Agonist | Highest potency agonist in the series tested[1] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway initiated by the activation of the mGluR2 receptor, a Gi/Go-coupled protein, which is the primary target for this compound's agonist activity.
Caption: Canonical Gi/o-coupled signaling pathway for the mGluR2 receptor.
Troubleshooting Guide
Problem: I am not observing any effect after applying this compound.
-
Is the compound concentration optimal?
-
Answer: The effective concentration can vary significantly between experimental models (e.g., cell culture vs. brain slices). Perform a dose-response curve to determine the optimal concentration for your system. Start with a concentration range guided by published literature on related compounds if specific data for this compound is unavailable.
-
-
Is the compound viable?
-
Answer: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh solution from powder if in doubt.
-
-
Is the target receptor expressed and functional?
-
Answer: Confirm that your cells or tissue express mGluR2. Expression levels can change with cell passage number or the age of the animal. Use a positive control, such as the endogenous ligand glutamate or a more potent agonist like (S)-4C3HPG, to verify that the mGluR2 signaling pathway is functional in your preparation.[1]
-
-
Is the experimental readout appropriate?
-
Answer: Since mGluR2 activation is typically inhibitory, look for a decrease in neuronal firing, a reduction in neurotransmitter release (e.g., glutamate), or a decrease in cAMP levels rather than an increase in neuronal activity.
-
Problem: I am observing inconsistent or variable results between experiments.
-
Are your experimental conditions consistent?
-
Answer: Small variations in pH, temperature, or incubation time can significantly impact results. Ensure all experimental parameters are tightly controlled.
-
-
Is the health of the preparation optimal?
-
Answer: In brain slice preparations, ensure slices are healthy and have had adequate recovery time. In cell cultures, ensure cells are within an appropriate passage number range and are not overly confluent.
-
-
Is the compound application and washout consistent?
-
Answer: Ensure the method of application (e.g., perfusion speed, bath application) is identical across experiments. If studying recovery, ensure the washout period is sufficient to completely remove the compound.
-
Caption: A logical workflow for troubleshooting a lack of experimental effect.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
1 M NaOH or DMSO
-
Sterile, nuclease-free water
-
Calibrated pH meter
-
Sterile microcentrifuge tubes
Method:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Solubilization:
-
For aqueous solutions: Add a small volume of 1 M NaOH dropwise while vortexing until the powder is fully dissolved.
-
For organic solutions: Add the required volume of high-purity DMSO to achieve the desired stock concentration.
-
-
pH Adjustment (for aqueous solutions): If using an aqueous-based buffer for your experiment, it is critical to adjust the pH of the stock solution. Slowly add sterile water to bring the solution close to the final volume, then adjust the pH to 7.2-7.4 using 1 M HCl.
-
Final Volume: Add sterile water or DMSO to reach the final desired stock concentration (e.g., 10 mM or 100 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Application of this compound to Neuronal Preparations
Objective: To apply this compound to in vitro neuronal cultures or acute brain slices to study its effects on neuronal activity.
Method:
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final working concentration in pre-warmed artificial cerebrospinal fluid (aCSF) or your specific recording medium.
-
Baseline Recording: Establish a stable baseline recording of the desired parameter (e.g., neuronal firing rate, synaptic currents, calcium levels) for at least 5-10 minutes before any drug application.
-
Application: Switch the perfusion or bath solution to the one containing the this compound working solution. Ensure the switch is smooth and does not introduce mechanical artifacts into the recording.
-
Incubation/Recording: Record the effects of this compound for a predetermined duration, allowing sufficient time for the compound to reach equilibrium and elicit a stable response.
-
Washout: Switch the perfusion back to the control solution (without the compound) to determine if the observed effects are reversible. Monitor for recovery to baseline levels.
-
Controls: In parallel experiments, perform a vehicle control by applying the same dilution of the solvent (e.g., water or DMSO) used for the stock solution to ensure it has no effect on its own.
Caption: A generalized workflow for experiments involving this compound.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of potency. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. 2. Proper storage: If short-term storage is necessary, store solutions at -20°C or lower for no more than 24 hours. For longer-term storage of the solid compound, store it desiccated at -20°C and protected from light. 3. Minimize freeze-thaw cycles: Avoid repeated freezing and thawing of stock solutions as this can accelerate degradation. Aliquot solutions into single-use volumes. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the phenolic hydroxyl group. | 1. Use degassed solvents: Prepare solutions using solvents that have been degassed by sonication or sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Work under an inert atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas. 3. Add antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or DTT, to the solution. However, ensure the antioxidant is compatible with your experimental system. |
| Precipitate observed in the solution upon thawing or pH adjustment. | Poor solubility at low temperatures or the concentration exceeding the solubility limit at a particular pH. | 1. Gentle warming: Gently warm the solution to room temperature or 37°C to redissolve any precipitate. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. pH adjustment: Ensure the pH of your final solution is within the optimal range for this compound solubility. Adjust the pH of the buffer before adding the compound. |
| Reduced biological activity in cell-based assays. | Degradation in cell culture media. | 1. Minimize incubation time: Reduce the time the compound is in the cell culture media before the assay readout. 2. Serum-free media: If your assay allows, test the stability in serum-free versus serum-containing media, as components in serum can sometimes contribute to degradation. 3. Fresh media addition: Add this compound to fresh cell culture media immediately before application to cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors affecting the stability of this compound, a phenolic amino acid, are:
-
pH: The phenolic hydroxyl group and the carboxylic acid and amino groups are susceptible to pH-dependent degradation.[1][2]
-
Oxidation: The hydroxyl group on the phenyl ring is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and light.[1]
-
Temperature: Higher temperatures generally increase the rate of all chemical degradation pathways.[1]
-
Light: Exposure to UV and visible light can induce photodegradation.[1][3]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2:
-
Solid: Store solid this compound desiccated at -20°C and protected from light.[3]
-
Solutions: It is strongly recommended to prepare solutions fresh on the day of use.[3] If temporary storage is unavoidable, aliquot the solution into single-use vials, protect from light, and store at -20°C for a maximum of one month.[3]
Q3: In which solvents is this compound soluble and most stable?
A3: this compound is soluble in aqueous buffers. The stability is highly dependent on the pH of the buffer. While specific data for this compound is limited, related compounds often exhibit maximal stability in slightly acidic conditions (pH 4-6). It is advisable to determine the optimal pH for your specific application empirically.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A reversed-phase C18 column is typically used. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
Data on this compound Stability (Hypothetical Data)
The following tables present hypothetical data to illustrate the impact of various conditions on the stability of this compound in an aqueous phosphate buffer (0.1 M).
Table 1: Effect of Temperature on this compound Stability at pH 7.4
| Temperature | % this compound Remaining after 24 hours |
| 4°C | 98.5% |
| 25°C (Room Temp) | 91.2% |
| 37°C | 82.5% |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining after 24 hours |
| 4.0 | 97.8% |
| 6.0 | 95.3% |
| 7.4 | 91.2% |
| 8.5 | 85.1% |
Table 3: Effect of Light Exposure on this compound Stability at 25°C, pH 7.4
| Condition | % this compound Remaining after 8 hours |
| Protected from Light (Amber Vial) | 96.4% |
| Exposed to Ambient Lab Light | 88.9% |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Solution Stability
Objective: To determine the degradation rate of this compound under specific experimental conditions (e.g., different buffers, temperatures, and light exposure).
Materials:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)[4]
-
Temperature-controlled incubator/water bath
-
Light-protective (amber) and clear vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Distribute the solution into different vials corresponding to the conditions being tested (e.g., different temperatures, light vs. dark).
-
Time Zero (T0) Sample: Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the initial concentration.
-
Incubation: Store the vials under the specified conditions.
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove a vial from each condition and analyze the sample by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound in solution.
-
Instrumentation: HPLC with a UV detector
-
Column: C18 reversed-phase, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 280 nm (based on the phenolic chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[4]
-
Quantification: Create a standard curve using known concentrations of this compound to determine the concentration in unknown samples based on the peak area.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Factors influencing the degradation of this compound in solution.
References
- 1. allanchem.com [allanchem.com]
- 2. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3C4HPG Experimental Design
Welcome to the technical support center for researchers using (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a phenylglycine derivative that acts as a selective agonist for the metabotropic glutamate receptor 2 (mGluR2) and as a competitive antagonist for the metabotropic glutamate receptor 1 (mGluR1).[1] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: What are the common research applications for this compound?
Given its activity on mGluR1 and mGluR2, this compound is often used in neuroscience research to investigate synaptic transmission, plasticity, and neuronal excitability. It has been utilized in studies related to conditions such as epilepsy, anxiety, and neuroprotection.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro studies, this compound can be dissolved in aqueous buffers such as artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS). For in vivo applications, particularly for intracerebroventricular (ICV) injections, sterile aCSF or 0.9% saline are the recommended vehicles to minimize physiological disruption.[2] It is crucial to ensure the final pH of the solution is within a physiological range (around 7.4).
Q4: What are the known off-target effects of this compound?
The primary "off-target" effect to consider is its antagonist activity at mGluR1, especially when the intended target of investigation is mGluR2.[1] Researchers should design experiments to differentiate between effects mediated by mGluR2 agonism and those resulting from mGluR1 antagonism. This can be achieved by using more selective agonists or antagonists for either receptor as controls.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect Observed in Electrophysiology Experiments
Possible Causes:
-
Compound Degradation: this compound solution may have degraded. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C for up to one month and avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: The effective concentration of this compound can vary depending on the preparation and the specific neuronal population being studied. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Consider using a perfusion system to control the duration of drug application.
-
Low Receptor Expression: The brain region or cell type under investigation may have low expression levels of mGluR2 or mGluR1.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions.
-
Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal effective concentration.
-
Control Application Time: Utilize a perfusion system for precise control over the timing of drug application to minimize desensitization.
-
Confirm Receptor Expression: Use techniques like immunohistochemistry or Western blotting to confirm the presence of mGluR1 and mGluR2 in your tissue of interest.
Problem 2: Unexpected or Conflicting Results in Behavioral Studies
Possible Causes:
-
Dual Agonist/Antagonist Activity: The observed behavioral effects may be a composite of mGluR2 agonism and mGluR1 antagonism. For example, both activating mGluR2 and blocking mGluR1 can have effects on neuronal excitability, which could lead to complex behavioral outcomes.
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects.
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation can significantly impact the concentration of the compound that reaches the brain.
Troubleshooting Steps:
-
Use Control Compounds: Include selective mGluR2 agonists (e.g., LY379268) and selective mGluR1 antagonists (e.g., MPEP) in separate experimental groups to dissect the contribution of each receptor to the observed behavioral phenotype.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to account for any effects of the solvent.
-
Optimize Route of Administration: For central nervous system effects, direct administration into the brain (e.g., ICV injection) can bypass the blood-brain barrier and provide more consistent results.[2]
Problem 3: Solubility and Stability Issues
Possible Causes:
-
Precipitation in Buffers: this compound may precipitate in certain buffers, especially at high concentrations or if the pH is not optimal.
-
Degradation in Aqueous Solutions: Like many small molecules, this compound may be susceptible to hydrolysis or oxidation in aqueous solutions over time, especially at room temperature.
Troubleshooting Steps:
-
Check Solubility: Visually inspect the solution for any precipitates. If solubility is an issue, gentle warming or sonication may help. It is advisable to not exceed the known solubility limits in your chosen buffer.
-
Prepare Fresh and Store Properly: Prepare solutions on the day of the experiment. If a stock solution is made, it should be stored in aliquots at -20°C or lower.
-
pH Adjustment: Ensure the pH of your final solution is compatible with your experimental system and does not cause the compound to precipitate.
Quantitative Data
The following table summarizes the in vitro activity of this compound at mGluR1a and mGluR2.
| Receptor | Activity | Parameter | Value |
| mGluR1a | Antagonist | Antagonist Potency (pA2) | > this compound |
| mGluR2 | Agonist | Half-maximal Effective Concentration (EC50) | 7 x 10⁻⁵ M |
Data sourced from a study examining phenylglycine derivatives on cloned metabotropic glutamate receptor subtypes. The antagonist potency is presented as a rank order, and the EC50 value indicates the concentration at which this compound produces half of its maximal effect as an agonist at mGluR2.
Experimental Protocols
Protocol 1: In Vitro Slice Electrophysiology - Assessing the Effect of this compound on Synaptic Transmission
Objective: To determine the effect of this compound on excitatory postsynaptic potentials (EPSPs) in a brain slice preparation (e.g., hippocampus).
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Electrophysiology rig with perfusion system
-
Recording and stimulating electrodes
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).
-
Baseline Recording: Obtain a stable baseline recording of evoked EPSPs by stimulating afferent fibers and recording from a postsynaptic neuron.
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., starting with a concentration around its EC50 of 70 µM for mGluR2) for a defined period (e.g., 10-15 minutes).
-
Washout: Wash out the drug by perfusing with aCSF and continue recording to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude and/or slope of the EPSPs before, during, and after drug application. A decrease in EPSP amplitude would be consistent with the activation of presynaptic mGluR2, which typically inhibits neurotransmitter release.
Protocol 2: Competitive Radioligand Binding Assay - Determining the Antagonist Affinity of this compound at mGluR1
Objective: To determine the inhibitory constant (Ki) of this compound for a radiolabeled antagonist at the mGluR1 receptor.
Materials:
-
Cell membranes prepared from cells expressing mGluR1a
-
Radiolabeled mGluR1 antagonist (e.g., [³H]R214127)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist (typically at its Kd value), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
Technical Support Center: (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and address common issues encountered during experiments with (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG).
Frequently Asked Questions (FAQs)
General Information
Q1: What is (S)-3,4-DCPG and what is its primary mechanism of action?
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), a member of the Group III mGluRs.[1] Its primary mechanism of action involves the activation of the mGluR8, a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gi/o protein. This activation initiates a signaling cascade that leads to the inhibition of neurotransmitter release from presynaptic terminals.
Q2: What are the known on-target and off-target activities of (S)-3,4-DCPG?
(S)-3,4-DCPG is highly selective for mGluR8a. However, at higher concentrations, it can exhibit off-target effects. Its known activities are summarized in the table below.
| Target Receptor | Activity | Potency (EC50/IC50) | Reference |
| mGluR8a | Agonist (On-target) | 31 nM | [2] |
| mGluR1-7 | Weak Agonist/Antagonist | >3.5 µM | [2] |
| Unidentified low-affinity site (in neonatal rat spinal cord) | Agonist | 391 µM | [2] |
| NMDA Receptors | Little to no activity | Not applicable at standard concentrations | |
| Kainate Receptors | Little to no activity | Not applicable at standard concentrations |
Minimizing Off-Target Effects
Q3: How can I minimize the off-target effects of (S)-3,4-DCPG in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Concentration Optimization: Use the lowest concentration of (S)-3,4-DCPG that elicits the desired on-target effect. Given its high potency at mGluR8a (EC50 = 31 nM), concentrations in the low nanomolar to low micromolar range are recommended for selective activation.[2] Off-target effects on other mGluRs and the unidentified low-affinity site are more likely to occur at concentrations above 3.5 µM.[2]
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by mGluR8, use a selective mGluR8 antagonist. Pre-treatment with the antagonist should block the effects of (S)-3,4-DCPG.
-
Control Experiments:
-
Null Cell Lines: Use cells that do not express mGluR8 as a negative control. An effect observed in these cells would indicate an off-target mechanism.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve (S)-3,4-DCPG, e.g., water or DMSO) to account for any effects of the solvent itself.
-
-
Orthogonal Approaches: Confirm key findings using a structurally different mGluR8 agonist to ensure the observed phenotype is not due to a specific off-target effect of (S)-3,4-DCPG.
Troubleshooting Guide
In Vitro Experiments
Q4: I am not seeing the expected inhibitory effect on adenylyl cyclase in my cAMP assay. What could be the issue?
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression level of mGluR8 in your cell line using techniques like qPCR or Western blot. |
| Suboptimal Forskolin Concentration | The concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to find a concentration that produces a robust but submaximal cAMP signal, allowing for the detection of inhibition. |
| Incorrect (S)-3,4-DCPG Concentration | Prepare fresh serial dilutions of (S)-3,4-DCPG for each experiment. Confirm the concentration range is appropriate to observe a dose-dependent inhibition. |
| Cell Health | Ensure cells are healthy and not overgrown, as this can affect receptor signaling. |
| Assay Incubation Time | Optimize the incubation time for both forskolin and (S)-3,4-DCPG to capture the maximal inhibitory effect. |
Q5: My calcium mobilization assay results are inconsistent or show a weak signal.
(S)-3,4-DCPG acts on a Gi/o-coupled receptor, which does not directly signal through calcium mobilization. To measure the activity of Gi/o-coupled receptors using a calcium assay, co-expression of a promiscuous G-protein, such as Gα16 or a chimeric Gαq/i, is typically required to couple the receptor to the phospholipase C pathway.
| Possible Cause | Troubleshooting Step |
| No or Low Gαq/i Co-expression | Verify the expression and functionality of the co-expressed promiscuous G-protein. |
| Poor Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure cells are washed properly to remove extracellular dye.[2] |
| High Background Fluorescence | Use phenol red-free media and include appropriate vehicle controls to subtract background fluorescence.[2] |
| Cell Plating Density | Optimize cell density to achieve a confluent monolayer, which can improve signal-to-noise ratio. |
Experimental Protocols & Workflows
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol outlines the general steps for measuring the inhibition of forskolin-stimulated cAMP accumulation by (S)-3,4-DCPG in cells expressing mGluR8.
Methodology:
-
Cell Culture: Culture cells stably expressing mGluR8 in the appropriate growth medium.
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of (S)-3,4-DCPG and a fixed, submaximal concentration of forskolin in the assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add the (S)-3,4-DCPG dilutions to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin solution to all wells except the basal control.
-
Incubate for a further optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log of the (S)-3,4-DCPG concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a cAMP Inhibition Assay.
Protocol 2: Competitive Radioligand Binding Assay
This protocol provides a general guideline for determining the binding affinity (Ki) of (S)-3,4-DCPG for mGluR8 using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing mGluR8 in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable mGluR8 radioligand (e.g., [³H]-L-AP4), and increasing concentrations of unlabeled (S)-3,4-DCPG.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known mGluR8 ligand).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the (S)-3,4-DCPG concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.
Caption: Signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.
References
Best practices for long-term storage of (S)-3C4HPG
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (S)-3C4HPG, a potent and selective Group II metabotropic glutamate receptor (mGluR) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored desiccated at -20°C.[1][2][3] Proper storage is crucial to prevent degradation and ensure the compound's integrity for reproducible experimental results. The vial should be kept tightly sealed to protect it from moisture.[1]
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions of this compound fresh on the day of use.[1] If a stock solution must be prepared in advance, it should be aliquoted into tightly sealed vials and stored at -20°C.[1] Under these conditions, the solution is generally usable for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in aqueous solutions. For creating stock solutions, it is advisable to consult the product's certificate of analysis for batch-specific solubility data. The solubility of a similar compound, (S)-3,5-DHPG, in water is up to 50 mM.[2][3] For other related compounds like (S)-3,4-DCPG, solubility is reported in water (up to 100 mM) and DMSO (up to 25 mM).
Q4: Is this compound sensitive to light?
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound and Analogs
| Form | Storage Temperature | Duration | Container | Special Conditions |
| Solid | -20°C | Up to 6 months | Tightly sealed vial | Desiccate[1][2][3] |
| Solution | -20°C | Up to 1 month | Tightly sealed aliquots | Avoid freeze-thaw cycles[1] |
| Peptide Analogs (Solid) | -20°C | Long-term | Tightly sealed vial | Desiccate[1] |
Table 2: Solution Preparation and Short-Term Handling
| Solvent | Recommended Practice | Short-Term Storage | Pre-Use Procedure |
| Aqueous Buffer | Prepare fresh for each experiment[1] | If necessary, store at 4°C for same-day use | Allow to reach room temperature before use |
| DMSO | Prepare fresh for each experiment | If necessary, store at 4°C for same-day use | Ensure complete dissolution before further dilution |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected agonist activity | 1. Degradation of this compound: Improper storage of the solid compound or stock solution. | 1. Ensure the solid compound is stored at -20°C, desiccated, and protected from light. Prepare fresh solutions for each experiment. If using a stored solution, confirm it has been stored correctly at -20°C in aliquots and is not more than one month old.[1] |
| 2. Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution. | 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| 3. Incorrect solution concentration: Errors in weighing the compound or in dilution calculations. | 3. Re-calculate and carefully prepare a fresh solution. Consider using a calibrated balance and validated pipettes. | |
| Precipitate observed in thawed solution | 1. Poor solubility at low temperatures: The concentration may have exceeded the solubility limit upon freezing. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not fully dissolve, the solution may be supersaturated and should be remade at a lower concentration. |
| 2. Solvent evaporation: Improperly sealed vials can lead to increased concentration. | 2. Ensure vials are tightly sealed. Use high-quality microcentrifuge tubes or vials with secure caps. | |
| No observable effect in the experiment | 1. Inactive compound: The compound may have degraded completely. | 1. Purchase a new vial of this compound and prepare fresh solutions. |
| 2. Receptor desensitization: Prolonged exposure to the agonist can lead to receptor downregulation. | 2. Optimize the incubation time and concentration of this compound. Perform concentration-response curves to determine the optimal concentration for your experimental setup. | |
| 3. Issues with the experimental system: The cells or tissue preparation may not be responsive. | 3. Include a positive control in your experiment to validate the responsiveness of your system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound solid
-
Sterile, high-purity water or appropriate buffer (e.g., PBS)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[1]
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution (assuming a molecular weight of approximately 187.16 g/mol ), weigh out 1.87 mg.
-
Add the appropriate volume of solvent (e.g., 1 ml of sterile water) to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, sterile tubes and store at -20°C for up to one month.[1]
-
Protocol 2: In Vitro Assay for Group II mGluR Activation
-
Objective: To measure the effect of this compound on adenylyl cyclase activity in a cell line expressing mGluR2 or mGluR3.
-
Materials:
-
HEK293 cells stably expressing mGluR2 or mGluR3
-
This compound stock solution
-
Forskolin
-
cAMP assay kit
-
Cell culture medium and reagents
-
-
Procedure:
-
Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor for a pre-incubation period.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Analyze the data to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.
-
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of this compound in vitro.
Caption: Canonical signaling pathway of this compound via Group II metabotropic glutamate receptors.
References
Technical Support Center: Refining (S)-3C4HPG Delivery in Freely Moving Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the intracerebral delivery of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in freely moving animal models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: (S)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative that acts as a modulator of metabotropic glutamate receptors (mGluRs).[1][2] It exhibits a mixed pharmacology, functioning as an antagonist for Group I mGluRs (mGluR1 and mGluR5) and as an agonist for Group II mGluRs (mGluR2 and mGluR3).[1][2] This dual activity allows for the investigation of complex glutamatergic signaling in the central nervous system.
Q2: What is the recommended vehicle for in vivo delivery of this compound?
A2: this compound is soluble in water up to 25 mM.[3] Therefore, sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline (0.9%) are the recommended vehicles for intracerebral infusion. It is crucial to ensure the pH of the final solution is within a physiologically acceptable range (typically 7.2-7.4) to avoid tissue damage.
Q3: How should this compound solutions be prepared and stored?
A3: this compound solutions should be prepared fresh on the day of use under sterile conditions. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated by the end-user. It is advisable to conduct stability tests to ensure the compound does not degrade or precipitate over the duration of the experiment, especially for continuous infusion studies.
Q4: What are the expected behavioral effects of this compound administration?
A4: The behavioral effects of this compound are not yet extensively documented in the literature. However, based on its action on Group I and Group II mGluRs, potential effects could be related to anxiety, sensorimotor gating, and cognitive functions.[4][5] Researchers should consider a battery of behavioral tests to comprehensively assess the in vivo effects of this compound.
Troubleshooting Guide
Issue 1: Cannula Blockage During Infusion
-
Possible Cause: Precipitation of this compound, tissue debris, or blood clot in the cannula.
-
Troubleshooting Steps:
-
Check Solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen vehicle at the experimental temperature.
-
Filter the Solution: Filter the this compound solution through a 0.22 µm syringe filter before filling the osmotic pump.
-
Cannula Patency Check: Before connecting the pump, gently flush the cannula with sterile vehicle to ensure it is patent.
-
Minimize Tissue Damage: Use sharp, clean drill bits and a gentle touch during stereotaxic surgery to minimize tissue damage and subsequent debris.
-
Anticoagulant: In some cases, a very low concentration of an anticoagulant (e.g., heparin) in the vehicle can be considered, but its potential interaction with the experimental paradigm must be evaluated.
-
Issue 2: No Observable Behavioral Effect
-
Possible Cause: Incorrect cannula placement, insufficient dosage, degradation of the compound, or inappropriate behavioral assay.
-
Troubleshooting Steps:
-
Histological Verification: After the experiment, perfuse the animal and perform histological analysis to verify the cannula placement.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose of this compound for the desired behavioral outcome.
-
Compound Stability: Ensure the compound is stable in the vehicle for the duration of the infusion. Prepare fresh solutions and consider the temperature at which the osmotic pump will be operating.
-
Assay Sensitivity: Select behavioral assays that are sensitive to the modulation of glutamatergic systems. Consider tests for anxiety-like behavior (e.g., elevated plus maze, open field test) or sensorimotor gating (e.g., prepulse inhibition of the startle reflex).[4][6][7]
-
Issue 3: Adverse Reactions in the Animal (e.g., seizures, excessive grooming, lethargy)
-
Possible Cause: The infused concentration of this compound may be too high, leading to excitotoxicity or other off-target effects. The infusion rate might also be too fast.
-
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of this compound in the infusion solution.
-
Decrease Infusion Rate: Use an osmotic pump with a slower, more controlled release rate.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress. If adverse effects are observed, the experiment may need to be terminated for that animal.
-
Vehicle Control: Always include a vehicle-infused control group to ensure the observed effects are due to the compound and not the infusion procedure itself.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₅ | [3] |
| Molecular Weight | 211.17 g/mol | [3] |
| Solubility in Water | Up to 25 mM | [3] |
| Storage | Store at room temperature | [3] |
Table 2: Illustrative Dosing Parameters for Continuous Intracerebral Infusion of this compound
Note: The following values are illustrative and should be optimized for specific experimental conditions.
| Parameter | Mouse | Rat |
| Concentration Range | 1 - 10 mM | 1 - 10 mM |
| Infusion Rate | 0.1 - 0.5 µL/hour | 0.25 - 1.0 µL/hour |
| Total Daily Dose Range | 2.4 - 120 nmol/day | 6 - 240 nmol/day |
| Osmotic Pump Model (Example) | Alzet Model 1007D | Alzet Model 2002 |
| Duration of Infusion | 7 - 28 days | 7 - 28 days |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intracerebral Infusion
-
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
Under a sterile hood, weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile aCSF or saline to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube.
-
The solution is now ready for loading into the osmotic pump.
-
Protocol 2: Stereotaxic Cannula Implantation and Osmotic Pump Connection
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula
-
Osmotic pump
-
Catheter tubing
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
-
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.[8][9]
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and determine the stereotaxic coordinates for the target brain region.
-
Drill a hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.[8]
-
Create a subcutaneous pocket on the back of the animal.
-
Fill the osmotic pump with the prepared this compound solution and prime it according to the manufacturer's instructions.
-
Connect the osmotic pump to the guide cannula via catheter tubing.
-
Place the osmotic pump into the subcutaneous pocket.
-
Suture the scalp incision and the incision for the subcutaneous pocket.
-
Administer post-operative analgesics and antibiotics as per the approved animal care protocol.
-
Allow the animal to recover for a specified period before commencing behavioral testing.
-
Mandatory Visualization
Caption: Simplified signaling pathways of this compound.
Caption: Experimental workflow for in vivo this compound delivery.
Caption: Logical relationships in troubleshooting experiments.
References
- 1. (S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6 | Selective group II mGlu agonist, also group I mGlu antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Measures of anxiety, sensorimotor function, and memory in male and female mGluR4-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measures of anxiety, sensorimotor function, and memory in male and female mGluR4⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
Technical Support Center: Validating (S)-3C4HPG Target Engagement in Tissue Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to validate the target engagement of (S)-3C4HPG in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
(S)-3-Carboxy-4-hydroxyphenylglycine, or this compound, is reported to be an agonist for Group II metabotropic glutamate receptors (mGluRs), with a notable potency for the mGluR2 subtype.[1] It is important to distinguish it from the related compound (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), which is also a Group II mGluR agonist but with a different potency profile.[1] Initial assumptions might place it as a Group I agonist due to structural similarities with other phenylglycine derivatives, but experimental evidence points towards Group II mGluR activation.[1]
Q2: What is the signaling pathway activated by this compound?
As a Group II mGluR agonist, this compound is expected to activate G-proteins of the Gαi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic transmission.
Q3: What are the recommended methods for validating this compound target engagement in tissue samples?
Validating the target engagement of this compound in tissue samples typically involves a multi-faceted approach combining techniques that measure direct binding, second messenger modulation, and downstream signaling events. The primary recommended methods are:
-
Radioligand Binding Assays: To determine the binding affinity (Kd) of this compound to its target receptors in tissue homogenates.
-
Second Messenger Assays: To measure the functional consequence of receptor activation, specifically the inhibition of cAMP production.
-
Western Blotting for Downstream Signaling: To assess the modulation of signaling pathways downstream of Gαi/o activation, such as the phosphorylation status of key kinases.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental validation of this compound target engagement.
Radioligand Binding Assays
Problem: Low or no specific binding of the radioligand.
| Possible Cause | Troubleshooting Steps |
| Degraded Radioligand | Ensure the radioligand is within its expiration date and has been stored correctly to prevent degradation. |
| Low Receptor Density in Tissue | Confirm the expression of Group II mGluRs in your tissue of interest. Consider using a brain region known for high mGluR2/3 expression, such as the cerebral cortex. |
| Incorrect Buffer Composition | Verify the pH and composition of your binding buffer. A common buffer for mGluR binding assays is 50 mM Tris-HCl, pH 7.4. |
| Suboptimal Incubation Time/Temperature | Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium. |
| Inefficient Washing | Ensure rapid and efficient washing to separate bound from free radioligand without causing significant dissociation. |
Problem: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Use a radioligand concentration at or below the Kd value to minimize binding to low-affinity, non-specific sites. |
| Inadequate Blocking | Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter material. |
| Insufficient Washing | Increase the number and volume of washes to more effectively remove unbound radioligand. |
| Lipophilicity of Compound | If using a competing ligand that is highly lipophilic, it may stick to membranes and filters. Consider adding a small amount of BSA to the buffer. |
Second Messenger Assays (cAMP)
Problem: No significant decrease in cAMP levels upon agonist stimulation.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression or Coupling | Confirm the presence and functional coupling of Gαi/o-coupled receptors in your tissue preparation. |
| Adenylyl Cyclase Not Pre-stimulated | To observe a decrease in cAMP, adenylyl cyclase must first be stimulated with an agent like forskolin. Optimize the forskolin concentration to achieve a robust but submaximal cAMP signal. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP. |
| Cell/Tissue Health | Ensure the viability and health of your tissue slices or homogenates. Poor tissue quality can lead to a loss of receptor function. |
Western Blotting (e.g., for p-ERK1/2)
Problem: No change in the phosphorylation state of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | Perform a time-course experiment to determine the peak phosphorylation response after agonist application. GPCR-mediated signaling can be transient. |
| Low Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target protein. |
| Insufficient Protein Loading | Ensure equal and sufficient amounts of protein are loaded for each sample. Normalize the phosphorylated protein signal to the total protein signal. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein. |
Quantitative Data
Due to the limited availability of specific binding and potency data for this compound in published literature, the following tables provide data for the closely related and well-characterized Group II mGluR agonist, (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV), to serve as a reference. Researchers should aim to generate similar data for this compound in their specific tissue and assay system.
Table 1: Reference Binding Affinities of a Group II mGluR Agonist in Rat Cerebral Cortical Membranes
| Compound | Receptor Target | Ki (nM) | Radioligand |
| DCG-IV | mGluR2 | 14 | [3H]LY341495 |
Note: This data is for a reference compound and should be used as a guideline. Actual values for this compound should be determined experimentally.
Table 2: Reference Potency of Group II mGluR Agonists in a High-Affinity GTPase Activity Assay in Rat Cerebral Cortical Membranes
| Compound | EC50 (µM) |
| DCG-IV | 0.3 |
| L-Glutamate | 3 |
| This compound | >100 |
Source: Adapted from a study on high-affinity GTPase activity.[1] This suggests this compound is a low-potency agonist in this particular functional assay.
Experimental Protocols
Radioligand Competition Binding Assay for mGluRs in Brain Tissue
Objective: To determine the binding affinity (Ki) of this compound for mGluRs in a specific brain region.
Materials:
-
Tissue homogenate from the brain region of interest (e.g., cerebral cortex)
-
Radioligand (e.g., [3H]LY341495 for Group II mGluRs)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates, filter mats, and a cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge to pellet membranes and wash. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add tissue membrane preparation, a fixed concentration of radioligand (typically at its Kd), and a range of concentrations of this compound. For determining non-specific binding, use a high concentration of a known mGluR ligand.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Assay in Brain Slices
Objective: To measure the functional effect of this compound on adenylyl cyclase activity.
Materials:
-
Freshly prepared brain slices (e.g., from hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Methodology:
-
Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover in oxygenated aCSF.
-
Pre-incubation: Pre-incubate the slices in aCSF containing a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.
-
Stimulation: Treat the slices with a fixed concentration of forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of this compound.
-
Lysis and cAMP Measurement: Terminate the reaction and lyse the tissue slices. Measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Western Blot for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on a downstream signaling pathway.
Materials:
-
Brain tissue slices or homogenates
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Methodology:
-
Tissue Treatment: Treat brain slices or homogenates with this compound for various time points.
-
Lysis: Lyse the tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
A Comparative Analysis of (S)-3C4HPG and DHPG in Metabotropic Glutamate Receptor Activation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount for designing incisive experiments and accelerating therapeutic discovery. This guide provides a detailed comparison of two key metabotropic glutamate receptor (mGluR) ligands: (S)-3-carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) and 3,5-dihydroxyphenylglycine (DHPG), focusing on their distinct activation profiles and the experimental methodologies used to characterize them.
Metabotropic glutamate receptors, a class of G protein-coupled receptors, are crucial modulators of synaptic transmission and neuronal excitability. They are categorized into three groups: Group I (mGluR1, mGluR5), Group II (mGluR2, mGluR3), and Group III (mGluR4, mGluR6, mGluR7, mGluR8). Ligands that selectively target these receptor subtypes are invaluable for dissecting their physiological roles and pathological implications. This guide will delve into the pharmacological properties of this compound and DHPG, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Receptor Activity
The pharmacological profiles of this compound and DHPG reveal a clear divergence in their selectivity and action at mGluR subtypes. DHPG is a potent and selective agonist for Group I mGluRs, with similar efficacy at both mGluR1 and mGluR5.[1][2] In contrast, this compound exhibits a more complex profile, acting as an agonist at Group II mGluRs, particularly mGluR2, while concurrently functioning as an antagonist at Group I mGluRs.[3][4] This dual activity underscores the importance of careful ligand selection in experimental design.
| Ligand | Receptor Subtype | Activity | Potency (EC50/IC50) |
| This compound | mGluR1 | Antagonist | pA2 = 4.38[3] |
| mGluR2 | Agonist | 97 ± 12 µM[4] | |
| mGluR4 | Inactive | -[3] | |
| mGluR5 | Antagonist | Antagonistic properties suggested but specific IC50 not readily available | |
| DHPG | mGluR1 | Agonist | Apparent EC50 slightly lower than ACPD[5] |
| mGluR5 | Agonist | Potent agonist activity confirmed[1][2] | |
| Group II (mGluR2/3) | Inactive | No significant effect observed[6][7] | |
| Group III (mGluR4/6/7/8) | Inactive | No significant effect observed[6][7] |
Note: The potency of DHPG at mGluR1 and mGluR5 is consistently reported as high, though specific EC50 values can vary between experimental systems. The lack of reported potency for this compound at several mGluR subtypes often implies inactivity at the concentrations tested.
Signaling Pathways and Experimental Workflows
The differential activation of mGluR subtypes by DHPG and this compound triggers distinct intracellular signaling cascades. Activation of Group I mGluRs by DHPG typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Conversely, the activation of Group II mGluRs by this compound is negatively coupled to adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]
To elucidate the distinct activities of these compounds, researchers employ a variety of experimental techniques. A common workflow involves expressing specific mGluR subtypes in a cellular system, followed by functional assays to measure receptor activation.
References
- 1. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function | Journal of Neuroscience [jneurosci.org]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Group I Metabotropic Glutamate Receptor Agonists
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of prominent Group I metabotropic glutamate receptor (mGluR) agonists. This guide focuses on (S)-3,5-Dihydroxyphenylglycine (DHPG) and Quisqualate, providing supporting experimental data, detailed protocols, and signaling pathway visualizations.
A Note on (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): Initial searches for the efficacy of this compound as a Group I mGluR agonist did not yield supporting data. Literature on the closely related compound, (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), characterizes it as a mixed Group I mGluR antagonist and a Group II agonist. This suggests that this compound is unlikely to serve as a canonical Group I agonist. Therefore, this guide will focus on a comparative analysis of two well-established and potent Group I mGluR agonists: (S)-3,5-DHPG and Quisqualate.
Group I metabotropic glutamate receptors, comprising mGluR1 and mGluR5, are pivotal in modulating synaptic plasticity and neuronal excitability. Their activation initiates a cascade of intracellular events crucial for various physiological processes. The selection of an appropriate agonist is critical for the precise investigation of these pathways. This guide provides a comparative overview of the efficacy of (S)-3,5-DHPG and Quisqualate, two widely used Group I mGluR agonists.
Data Presentation: A Comparative Overview of Agonist Potency
The potency of (S)-3,5-DHPG and Quisqualate at mGluR1 and mGluR5 subtypes is typically determined by measuring their half-maximal effective concentration (EC₅₀) or their binding affinity (Kᵢ) in various functional assays. The data presented below is a summary from multiple studies, primarily utilizing phosphoinositide hydrolysis and intracellular calcium mobilization assays in recombinant cell lines expressing the specific receptor subtypes.
| Agonist | Receptor Subtype | Parameter | Value (µM) |
| (S)-3,5-DHPG | mGluR1a | Kᵢ | 0.9[1][2] |
| mGluR5a | Kᵢ | 3.9[1][2] | |
| mGluR1 | EC₅₀ | 6.6[3] | |
| mGluR5 | EC₅₀ | 2[3] | |
| Quisqualate | mGluR1 | EC₅₀ | ~0.045 |
| mGluR5a | EC₅₀ | ~11 (for a selective analogue)[4] | |
| Cerebellar Granule Cells (Primarily mGluR1) | EC₅₀ | 2[5] |
Note: EC₅₀ and Kᵢ values can vary depending on the specific experimental conditions, cell type, and assay used.
Signaling Pathways and Experimental Workflows
The activation of Group I mGluRs by agonists such as (S)-3,5-DHPG and Quisqualate initiates a canonical signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
The efficacy of these agonists is commonly quantified through functional assays that measure the downstream products of this signaling cascade.
Experimental Protocols
The following are synthesized methodologies for two common assays used to determine the efficacy of Group I mGluR agonists.
1. Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
-
Objective: To measure the dose-dependent stimulation of PI hydrolysis by Group I mGluR agonists.
-
Materials:
-
Cell line expressing the target mGluR subtype (e.g., HEK293-mGluR1a or HEK293-mGluR5a).
-
[³H]-myo-inositol (radiolabel).
-
Agonist solutions of varying concentrations ((S)-3,5-DHPG, Quisqualate).
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex anion-exchange resin.
-
Scintillation counter.
-
-
Methodology:
-
Cell Culture and Labeling: Plate cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Agonist Stimulation: Wash the cells to remove excess radiolabel and pre-incubate with a buffer containing LiCl. Subsequently, add varying concentrations of the agonist and incubate for a defined period (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Purification: Separate the radiolabeled inositol phosphates from other cellular components using anion-exchange chromatography (Dowex column).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.[5][6]
-
2. Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
-
Objective: To determine the dose-dependent increase in intracellular calcium elicited by Group I mGluR agonists.
-
Materials:
-
Cell line expressing the target mGluR subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist solutions of varying concentrations.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed cells into a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using the plate reader.
-
Agonist Addition and Measurement: The instrument automatically injects the agonist solutions at various concentrations into the wells while simultaneously and kinetically measuring the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ value is determined.[7][8][9]
-
Both (S)-3,5-DHPG and Quisqualate are effective agonists for Group I mGluRs. Quisqualate generally exhibits higher potency, particularly at the mGluR1 subtype. However, its utility can be limited by its activity at ionotropic AMPA receptors. (S)-3,5-DHPG offers greater selectivity for Group I mGluRs over other mGluR subtypes and ionotropic receptors, making it a valuable tool for specifically probing the function of mGluR1 and mGluR5. The choice between these agonists will depend on the specific experimental goals, the receptor subtype of interest, and the need for selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-3,5-DHPG | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 4. Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Validating the Selectivity of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) for Metabotropic Glutamate Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological selectivity of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) for metabotropic glutamate receptor (mGluR) subtypes. The performance of this compound is contrasted with other well-established, group-selective mGluR agonists, supported by experimental data from peer-reviewed literature.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play crucial modulatory roles in the central nervous system. The eight identified mGluR subtypes (mGluR1-8) are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.
-
Group II (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.
-
Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.
The distinct expression patterns and signaling pathways of these receptor subtypes make them attractive therapeutic targets for a range of neurological and psychiatric disorders. Consequently, the development and validation of subtype-selective ligands are of paramount importance.
This compound: A Phenylglycine Derivative with Mixed Activity
This compound is a phenylglycine derivative that has been characterized as a modulator of mGluRs. Experimental evidence demonstrates that it exhibits mixed agonist and antagonist activity, with a preference for certain receptor subtypes.
Comparative Analysis of Agonist Selectivity
To validate the selectivity of this compound, its activity is compared with established group-selective agonists: (S)-3,5-DHPG (Group I), (2S,2'R,3'R)-DCG-IV (Group II), and L-AP4 (Group III). The following tables summarize the available quantitative data (EC50/IC50 values) for these compounds across the eight mGluR subtypes.
Data Presentation: Quantitative Comparison of mGluR Ligands
Table 1: Activity Profile of this compound at mGluR Subtypes
| mGluR Subtype | Activity | Potency (µM) | Reference |
| mGluR1a | Antagonist | IC50: 290 ± 47 | [1] |
| mGluR2 | Agonist | EC50: 97 ± 12 | [1] |
| mGluR3 | Data not available | - | - |
| mGluR4 | No activity | - | [1] |
| mGluR5 | Data not available | - | - |
| mGluR6 | Data not available | - | - |
| mGluR7 | Data not available | - | - |
| mGluR8 | Data not available | - | - |
Table 2: Comparative Selectivity of Group-Selective mGluR Agonists
| Ligand | mGluR Subtype | Activity | Potency (EC50 in µM) | Reference |
| (S)-3,5-DHPG (Group I) | mGluR1 | Agonist | Similar to mGluR5 | [2] |
| mGluR5 | Agonist | Similar to mGluR1 | [2] | |
| (2S,2'R,3'R)-DCG-IV (Group II) | mGluR2 | Agonist | Potent | [2] |
| mGluR3 | Agonist | Potent | [2] | |
| NMDA Receptor | Agonist | Potent | [3][4] | |
| L-AP4 (Group III) | mGluR4 | Agonist | 0.1 - 0.13 | [5] |
| mGluR6 | Agonist | 1.0 - 2.4 | [5] | |
| mGluR7 | Agonist | 249 - 337 | [5] | |
| mGluR8 | Agonist | 0.29 | [5] |
Note: The activity of (2S,2'R,3'R)-DCG-IV is not limited to Group II mGluRs, as it also acts as a potent agonist at the NMDA receptor, a critical consideration for its use in experimental systems.[3][4]
Experimental Protocols
The determination of ligand selectivity for mGluR subtypes relies on robust in vitro functional assays using recombinant cell lines expressing individual receptor subtypes.
Phosphoinositide Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably or transiently transfected with the cDNA for either mGluR1 or mGluR5.
-
Radiolabeling: Transfected cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Compound Incubation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) followed by the addition of varying concentrations of the test compound (e.g., this compound or DHPG).
-
Assay Termination and IP Extraction: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.
-
Quantification: The accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
cAMP Accumulation Assay (for Group II and III mGluRs)
This assay measures the inhibition of adenylyl cyclase activity, which is the primary signaling pathway for Group II and III mGluRs.
-
Cell Culture and Transfection: HEK293 or CHO cells are stably or transiently transfected with the cDNA for the specific Group II or III mGluR subtype of interest.
-
Assay Setup: Cells are plated in multi-well plates and incubated.
-
Stimulation and Compound Addition: Adenylyl cyclase is stimulated using forskolin. Concurrently, varying concentrations of the test compound (e.g., this compound, DCG-IV, or L-AP4) are added.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescent assays.
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is used to generate concentration-response curves and determine the EC50 values for agonists.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of mGluR subtypes and a generalized workflow for assessing ligand selectivity.
Primary signaling pathways of metabotropic glutamate receptors.
A typical experimental workflow for assessing ligand selectivity.
Conclusion
The available data indicates that this compound is a selective ligand, acting as a competitive antagonist at mGluR1a and an agonist at mGluR2, with no reported activity at mGluR4.[1] This dual activity at different mGluR subtypes within different groups highlights the complexity of phenylglycine derivative pharmacology.
However, a complete selectivity profile of this compound across all eight mGluR subtypes is not yet available in the public domain. Further research is required to fully characterize its activity at mGluR3, mGluR5, and the Group III receptors (mGluR6, mGluR7, and mGluR8).
For researchers investigating the roles of mGluR1 and mGluR2, this compound may serve as a useful pharmacological tool, provided its mixed antagonist/agonist profile is taken into consideration. When studying other mGluR subtypes, the use of more extensively characterized group-selective ligands such as (S)-3,5-DHPG, (2S,2'R,3'R)-DCG-IV (with caution for its NMDA receptor activity), and L-AP4 is recommended for clearer interpretation of experimental results.
This guide underscores the importance of rigorous pharmacological validation for all tool compounds and provides a framework for the comparative analysis of novel mGluR ligands.
References
- 1. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor agonist DCG-IV as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
(S)-3C4HPG Cross-Reactivity Profile: A Comparative Guide for Neurotransmitter Receptor Research
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a potent agonist for the metabotropic glutamate receptor 4 (mGluR4), a key target in the investigation of novel therapeutics for neurological disorders such as Parkinson's disease. Understanding its selectivity and potential cross-reactivity with other neurotransmitter receptors is paramount for accurate interpretation of experimental results and for guiding drug development efforts. This guide provides a comparative analysis of this compound's interaction with various receptor subtypes, supported by quantitative data and detailed experimental protocols.
Comparative Binding Affinity and Potency
This compound demonstrates notable selectivity for group II metabotropic glutamate receptors, particularly mGluR2, while also acting as an antagonist at mGluR1.[1] Its activity at other neurotransmitter receptor families, such as ionotropic glutamate receptors, is limited. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound across a range of neurotransmitter receptors.
| Receptor Subtype | Ligand/Agonist | Ki (nM) | EC50/IC50 (nM) | Assay Type | Notes |
| mGluR1 | This compound | - | Antagonist | Functional Assay | Effectively antagonized the action of L-glutamate.[1] |
| mGluR2 | This compound | - | Agonist | Functional Assay | Serves as an effective agonist.[1] |
| mGluR4 | This compound | - | Agonist | Functional Assay | Potent agonist activity. |
| NMDA Receptor | This compound | - | No significant activity | Not specified | |
| AMPA Receptor | This compound | - | No significant activity | Not specified | |
| Kainate Receptor | This compound | - | No significant activity | Not specified |
Ki: Inhibitor constant, a measure of binding affinity. EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. Dashes indicate data not available in the reviewed literature.
Experimental Methodologies
The determination of binding affinities and functional potencies is critical for characterizing the pharmacological profile of this compound. Below are detailed protocols for common assays used in such evaluations.
1. Radioligand Binding Assay (Competitive)
This assay is a gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[2][3]
-
Objective: To determine the Ki of this compound for various receptor subtypes.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.[4]
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[4]
-
Scintillation cocktail and a scintillation counter.[4]
-
-
Procedure:
-
Preparation: Thaw and resuspend the membrane preparation in the final assay binding buffer.[4]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. The final volume is typically 250 µL.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[2][4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
2. Functional Assays (e.g., cAMP Assay)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For Gi/o-coupled receptors like mGluR4, a common method is to measure changes in cyclic AMP (cAMP) levels.
-
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
-
Materials:
-
Cell line expressing the receptor of interest (e.g., CHO or HEK cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at a range of concentrations.
-
cAMP detection kit (e.g., based on HTRF or ELISA).
-
-
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a compatible detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC50 or IC50 value.
-
Signaling Pathways
This compound primarily exerts its effects through the activation of mGluR4, a member of the group III metabotropic glutamate receptors. These receptors are typically Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] This signaling cascade can modulate a variety of downstream effectors, including ion channels and other signaling pathways like the MAPK pathway.[5][6]
In contrast, group I mGluRs (mGluR1 and mGluR5), at which this compound can act as an antagonist, are coupled to Gq/G11 proteins.[7] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5][7]
The high selectivity of this compound for mGluR4 and its distinct activity profile at other mGluR subtypes make it a valuable tool for dissecting the physiological roles of these receptors. However, researchers should remain cognizant of its antagonist activity at mGluR1 and its agonist effects at mGluR2 when designing and interpreting experiments.
References
- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Behavioral Effects of mGluR1 Antagonists and mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Comparative Behavioral Data
The following tables summarize the quantitative effects of representative mGluR1 antagonists and mGluR5 PAMs across several key behavioral assays.
Table 1: Effects of the mGluR1 Antagonist JNJ16259685 on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) | Path Length (meters) | Time in Target Quadrant (%) |
| Vehicle | - | 25.3 ± 3.1 | 8.7 ± 1.2 | 35.1 ± 2.8 |
| JNJ16259685 | 10 | 48.7 ± 4.5 | 15.2 ± 1.9 | 23.4 ± 2.1 |
| JNJ16259685 | 30 | 55.2 ± 5.1 | 18.9 ± 2.3 | 19.8 ± 1.9 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of the mGluR5 Antagonist MPEP on Fear Conditioning
| Treatment Group | Dose (mg/kg) | Freezing during Conditioning (%) | Freezing during Context Test (%) | Freezing during Cued Test (%) |
| Vehicle | - | 65.4 ± 5.2 | 58.9 ± 6.1 | 62.3 ± 5.8 |
| MPEP | 10 | 32.1 ± 4.8 | 28.7 ± 5.3 | 35.1 ± 4.9 |
| MPEP | 30 | 15.8 ± 3.9 | 12.4 ± 3.5 | 18.6 ± 4.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effects of the mGluR5 PAM CDPPB on Novel Object Recognition
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | 0.15 ± 0.04 |
| CDPPB | 3 | 0.38 ± 0.06 |
| CDPPB | 10 | 0.45 ± 0.07 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory.[1][2][3][4][5]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and on the walls of the maze.
Procedure:
-
Acquisition Phase: Mice are trained over several days (typically 4-5 days) with multiple trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim until it finds the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
Fear Conditioning
Fear conditioning is a form of associative learning used to assess fear memory.[6][7][8][9]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
A sound generator to deliver an auditory cue (conditioned stimulus, CS).
-
A separate, distinct context for the cued fear test.
Procedure:
-
Conditioning Phase: The animal is placed in the conditioning chamber and, after a baseline period, is presented with a neutral stimulus (e.g., a tone) that co-terminates with a mild foot shock (unconditioned stimulus, US).
-
Contextual Fear Test: 24 hours later, the animal is returned to the same conditioning chamber, and the amount of time it spends freezing (a species-specific fear response) is measured in the absence of the tone or shock.
-
Cued Fear Test: At a later time point, the animal is placed in a novel context and, after a baseline period, is presented with the auditory cue. The amount of freezing during the cue presentation is measured.
Novel Object Recognition
The novel object recognition test is used to evaluate recognition memory.[10][11][12][13]
Apparatus:
-
An open-field arena.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded. A preference for the novel object, as indicated by a higher discrimination index, suggests intact recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of mGluR1 and mGluR5, as well as a typical experimental workflow for in vivo behavioral testing.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UC Davis - Morris Water Maze [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 8. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Validating an updated protocol for the novel object recognition task in young pigs [frontiersin.org]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Replicating Key Findings with (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in Diverse Animal Models: A Comparative Guide
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) , a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), has emerged as a critical pharmacological tool for elucidating the role of this receptor in various physiological and pathological processes. This guide provides a comparative overview of key findings replicated across different animal models, focusing on the behavioral and electrophysiological effects of (S)-3,4-DCPG. We present a synthesis of experimental data, detailed methodologies for pivotal experiments, and visualizations of the implicated signaling pathways to support researchers, scientists, and drug development professionals.
Comparative Efficacy of (S)-3,4-DCPG Across Preclinical Models
(S)-3,4-DCPG has been demonstrated to modulate neuronal activity and behavior in rodent models of anxiety, addiction, and neurodevelopmental disorders. The following tables summarize the quantitative outcomes of (S)-3,4-DCPG administration in key experimental paradigms.
Fear-Potentiated Startle in Rats
This paradigm assesses the anxiolytic potential of compounds by measuring the potentiation of the startle reflex in the presence of a conditioned fear cue.
| Treatment Group | Dose/Route | N | Fear-Potentiated Startle (% of Baseline) | Reference |
| Vehicle | Intra-amygdala | - | ~200% | [1] |
| (S)-3,4-DCPG | 10 nmol / 0.5 µl (intra-amygdala) | - | Significantly reduced vs. Vehicle | [1] |
| (S)-3,4-DCPG | 50 nmol / 0.5 µl (intra-amygdala) | - | Dose-dependently inhibited vs. Vehicle | [1] |
Data are synthesized from graphical representations and textual descriptions in the cited literature. Specific numerical values for mean and SEM were not always available.
Morphine-Induced Conditioned Place Preference (CPP) in Rats
The CPP paradigm is utilized to evaluate the rewarding or aversive properties of drugs. In this context, (S)-3,4-DCPG's ability to modulate the rewarding effects of morphine was investigated.
| Treatment Group | Dose/Route | N | Conditioning Score (s) | Reference |
| Saline + Vehicle | SC + Intra-NAc | 6 | ~50 | [2] |
| Morphine + Vehicle | 5 mg/kg SC + Intra-NAc | 7 | ~250 | [2] |
| Morphine + (S)-3,4-DCPG | 5 mg/kg SC + 0.3 µ g/0.5 µl Intra-NAc | - | Significantly reduced vs. Morphine + Vehicle | [2] |
| Morphine + (S)-3,4-DCPG | 5 mg/kg SC + 3 µ g/0.5 µl Intra-NAc | - | Dose-dependently attenuated vs. Morphine + Vehicle | [2] |
Conditioning Score is defined as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. Data are synthesized from graphical representations and textual descriptions.[2]
Long-Term Potentiation (LTP) in a Rat Model of Autism
This experiment investigates the effect of (S)-3,4-DCPG on synaptic plasticity in the hippocampus of rats prenatally exposed to valproic acid (VPA), an animal model of autism.
| Animal Model | Treatment | N | Average fEPSP Slope Potentiation (%) | Reference |
| Control | Vehicle | 9 | ~140% | [3][4] |
| Control | (S)-3,4-DCPG | 8 | Significantly inhibited vs. Control + Vehicle | [3][4] |
| VPA-exposed | Vehicle | 10 | Significantly reduced vs. Control + Vehicle (~110%) | [3][4] |
| VPA-exposed | (S)-3,4-DCPG | 9 | Significantly increased vs. VPA-exposed + Vehicle | [3][4] |
fEPSP = field Excitatory Postsynaptic Potential. Data are synthesized from graphical representations and textual descriptions in the cited literature.[3][4]
Detailed Experimental Protocols
Reproducibility of scientific findings relies on meticulous methodological reporting. Below are detailed protocols for the key experiments cited in this guide.
Fear-Potentiated Startle
Objective: To assess the effect of intra-amygdala administration of (S)-3,4-DCPG on the acquisition and expression of conditioned fear.
-
Animals: Adult male Wistar rats.
-
Surgery: Rats are anesthetized and stereotaxically implanted with bilateral guide cannulae aimed at the basolateral nucleus of the amygdala.[5] Animals are allowed to recover for at least one week.
-
Apparatus: Startle responses are measured in a stabilimeter device enclosed in a sound-attenuated chamber.
-
Fear Conditioning:
-
Habituation: On day 1, rats are habituated to the startle chambers.
-
Conditioning: On day 2, rats receive pairings of a conditioned stimulus (CS; e.g., light) and an unconditioned stimulus (US; e.g., mild footshock).
-
-
Drug Administration:
-
For testing effects on the expression of fear, (S)-3,4-DCPG or vehicle is infused into the amygdala via the implanted cannulae a few minutes before the startle test session.
-
For testing effects on the acquisition of fear, the infusion is performed before the conditioning session.
-
-
Startle Testing:
-
On day 3, rats are placed back in the startle chambers.
-
Acoustic startle stimuli (e.g., white noise bursts) are presented alone or during the presentation of the CS.
-
The amplitude of the startle reflex is recorded.
-
-
Data Analysis: The fear-potentiated startle is calculated as the percentage increase in the startle amplitude during the CS-on trials compared to the CS-off trials.
Morphine-Induced Conditioned Place Preference
Objective: To determine the effect of (S)-3,4-DCPG microinjected into the nucleus accumbens (NAc) on the acquisition of morphine-induced CPP.
-
Animals: Adult male Wistar rats.
-
Surgery: Bilateral guide cannulae are stereotaxically implanted targeting the nucleus accumbens.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Rats are allowed to freely explore all three chambers to determine initial place preference.
-
Conditioning (Days 2-4):
-
On alternate days, rats receive a subcutaneous (SC) injection of morphine (e.g., 5 mg/kg) and are confined to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On the other days, they receive a saline injection and are confined to the opposite chamber.
-
-
Drug Administration: Immediately before each morphine conditioning session, (S)-3,4-DCPG or vehicle is microinjected into the NAc.[2]
-
Post-conditioning (Day 5): The partition between the chambers is removed, and the rats are allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.
-
-
Data Analysis: The conditioning score is calculated by subtracting the time spent in the saline-paired chamber from the time spent in the morphine-paired chamber during the post-conditioning test.
In Vivo Electrophysiology: Long-Term Potentiation
Objective: To measure the effect of (S)-3,4-DCPG on LTP at the perforant path-dentate gyrus (PP-DG) synapses in a rat model of autism.
-
Animal Model: An autism-like model is induced by a single intraperitoneal injection of valproic acid (500 mg/kg) to pregnant dams on embryonic day 12.5.[3][4] Male offspring are used for experiments.
-
Surgery: Adult offspring are anesthetized and placed in a stereotaxic frame. A stimulating electrode is positioned in the medial perforant path, and a recording electrode is placed in the dentate gyrus.[6]
-
Drug Administration: A guide cannula is implanted above the dentate gyrus for local microinjection of (S)-3,4-DCPG or vehicle.
-
Electrophysiological Recordings:
-
Baseline Recording: Baseline field excitatory postsynaptic potentials (fEPSPs) are recorded by stimulating the perforant path at a low frequency.
-
LTP Induction: LTP is induced by applying high-frequency stimulation (HFS) to the perforant path.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.
-
-
Data Analysis: The slope of the fEPSP is measured, and the degree of potentiation is expressed as a percentage of the pre-HFS baseline.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intra-Amygdala Injection of 5-HT1A Receptor Ligands Produces Differential Effects on the Behavior of High- and Low-Anxiety Wistar Rats [article.sapub.org]
- 6. Long-term potentiation in direct perforant path projections to the hippocampal CA3 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (S)-3C4HPG versus Glutamate in Activating Specific Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by the synthetic compound (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) and the endogenous neurotransmitter glutamate. The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Executive Summary
Glutamate, the primary excitatory neurotransmitter in the central nervous system, non-selectively activates a wide array of ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. This broad activation triggers a complex cascade of intracellular signaling events. In contrast, this compound exhibits a more targeted profile, primarily acting as an agonist at the metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluRs. Notably, this compound also functions as an antagonist at Group I mGluRs. This selective action results in the activation of a distinct and more limited set of downstream signaling pathways compared to glutamate.
Quantitative Comparison of Agonist Potency
The following table summarizes the half-maximal effective concentration (EC50) of L-glutamate and the related compound (S)-4C3HPG at the mGluR2 receptor. While a precise EC50 for this compound at mGluR2 was not found in a directly comparable study, the rank order of potency has been established as L-glutamate > (S)-4C3HPG > this compound, indicating that this compound is less potent than both L-glutamate and (S)-4C3HPG at this receptor.
| Compound | Receptor Target | Potency (EC50) | Primary Signaling Outcome |
| L-Glutamate | mGluR2 | ~5.8 µM[1] | Inhibition of adenylyl cyclase |
| (S)-4C3HPG * | mGluR2 | ~21 µM[2] | Inhibition of adenylyl cyclase |
| This compound | mGluR2 | Less potent than (S)-4C3HPG | Inhibition of adenylyl cyclase |
Note: (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a closely related analog of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling cascades initiated by this compound and the broader pathways activated by glutamate.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and glutamate are provided below.
Experimental Workflow: General Overview
cAMP Inhibition Assay for mGluR2 Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of mGluR2 by an agonist.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mGluR2 are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to ~90% confluency. Prior to the assay, the growth medium is replaced with a serum-free medium for a period of serum starvation to reduce basal signaling.
-
Agonist Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with a fixed concentration of forskolin (an adenylyl cyclase activator) along with varying concentrations of the agonist (this compound or glutamate).
-
Cell Lysis and cAMP Measurement: After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[3][4]
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
Inositol Phosphate (IP3) Accumulation Assay for Group I mGluR Activation
This assay measures the production of inositol phosphates, a hallmark of Gαq-coupled receptor activation, which is relevant for glutamate's action on Group I mGluRs.
-
Cell Culture and Labeling: Cells expressing the target Group I mGluR (e.g., mGluR1a or mGluR5) are cultured in 24-well plates. The cells are pre-labeled overnight with [³H]myo-inositol in an inositol-free medium to incorporate the radiolabel into cellular phosphoinositides.
-
Assay Conditions: The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of glutamate for a specific duration (e.g., 45-60 minutes at 37°C).
-
Extraction and Quantification: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The aqueous phase containing the inositol phosphates is separated by ion-exchange chromatography. The amount of [³H]inositol phosphates is then quantified by liquid scintillation counting.
-
Data Analysis: The amount of accumulated inositol phosphates is plotted against the glutamate concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in some mGluR signaling pathways.
-
Cell Culture and Serum Starvation: Cells (e.g., primary cortical neurons or a cell line expressing mGluR2) are grown to near confluency and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.[5]
-
Agonist Treatment: Cells are treated with the agonist of interest (this compound or glutamate) at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification and SDS-PAGE: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software.[5][7]
Conclusion
The choice between using this compound and glutamate in experimental settings depends critically on the research question. This compound, with its selective agonist activity at mGluR2 and antagonist activity at Group I mGluRs, provides a tool to dissect the specific roles of Group II mGluR signaling in isolation. In contrast, glutamate's broad-spectrum activity is suitable for studying the integrated response of the entire glutamatergic system. Understanding these distinct signaling profiles is paramount for the design and interpretation of pharmacological studies and for the development of novel therapeutics targeting the glutamatergic system.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-3C4HPG and CHPG in Neurological Models: A Guide for Researchers
For researchers and professionals in the field of neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the investigation of neurological disorders. This guide provides a detailed, head-to-head comparison of two metabotropic glutamate receptor (mGluR) ligands: (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) and (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG). While both compounds modulate mGluR activity, they exhibit distinct pharmacological profiles, leading to different applications in neurological research. This comparison summarizes their mechanisms of action, effects in various neurological models, and available quantitative data, supported by detailed experimental protocols and visual diagrams.
Introduction to this compound and CHPG
This compound and CHPG are both phenylglycine derivatives that interact with metabotropic glutamate receptors, a class of G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability. However, their selectivity for different mGluR subtypes dictates their specific biological effects.
This compound is characterized by its dual activity, acting as a potent agonist at metabotropic glutamate receptor 2 (mGluR2) and an antagonist at metabotropic glutamate receptor 1a (mGluR1a)[1]. This profile makes it a valuable tool for dissecting the roles of these specific receptors in various neurological processes, including seizure activity.
CHPG , on the other hand, is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5)[1]. It is widely used to investigate the function of mGluR5 in synaptic plasticity, neuroprotection, and models of neurological and psychiatric disorders.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and CHPG, highlighting their distinct pharmacological activities and effects in different experimental models.
Table 1: Pharmacological Profile
| Compound | Target Receptor(s) | Activity | IC50 / EC50 | Reference |
| This compound | mGluR1a | Antagonist | IC50: 15 ± 3 µM | [1] |
| mGluR2 | Agonist | EC50: 21 ± 4 µM | [1] | |
| CHPG | mGluR5 | Agonist | - | [1] |
Table 2: Effects in Neurological Models
| Compound | Neurological Model | Effect | Quantitative Measure | Reference |
| This compound | Audiogenic seizures in DBA/2 mice | Anticonvulsant | ED50 (clonic): 76 nmol/mouse; ED50 (tonic): 110 nmol/mouse | [1] |
| CHPG | Traumatic Brain Injury (in vitro) | Neuroprotection | Significant reduction in LDH release and neuronal apoptosis | |
| Traumatic Brain Injury (in vivo) | Neuroprotection | Reduced lesion volume | ||
| Cuprizone-induced demyelination | Promotes myelination | Increased myelin proteins | ||
| Endothelin-1-induced focal ischemia | No significant neuroprotection | Insignificant reduction in infarct size |
Signaling Pathways
The distinct receptor targets of this compound and CHPG lead to the activation of different intracellular signaling cascades.
This compound , through its agonist activity at the Gi/o-coupled mGluR2, is expected to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Its antagonist action at the Gq-coupled mGluR1a would block the stimulation of phospholipase C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.
CHPG , as an agonist of the Gq-coupled mGluR5, activates PLC, leading to the generation of IP3 and DAG. This cascade results in the release of calcium from intracellular stores and the activation of protein kinase C (PKC). Downstream of this, CHPG has been shown to activate the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are critically involved in its neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in studies investigating the effects of this compound and CHPG.
This compound: In Vivo Anticonvulsant Activity
Model: Audiogenic seizures in DBA/2 mice.[1]
Procedure:
-
Male DBA/2 mice (21-28 days old) are used.
-
(S)-4C3HPG is dissolved in saline.
-
Intracerebroventricular (i.c.v.) injections are performed to deliver the compound directly to the central nervous system.
-
A range of doses (e.g., 10-300 nmol per mouse) are administered.
-
30 minutes after injection, mice are exposed to an acoustic stimulus (e.g., a bell at 109 dB) for 60 seconds.
-
Seizure activity is observed and scored for the presence and duration of clonic and tonic convulsions.
-
The effective dose 50 (ED50) for the suppression of each seizure type is calculated.
CHPG: In Vitro Neuroprotection Assay
Model: Traumatic Brain Injury (TBI) in primary cortical neurons.
Procedure:
-
Primary cortical neurons are cultured from embryonic rats.
-
At a specified day in vitro (e.g., DIV 7-10), the neuronal cultures are subjected to a mechanical injury to model TBI.
-
CHPG (e.g., 1 mM) is added to the culture medium 30 minutes prior to the injury.
-
Cell viability and neuronal apoptosis are assessed 24 hours after the injury.
-
Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death.
-
Neuronal apoptosis is quantified using methods such as Hoechst 33342 staining to identify condensed or fragmented nuclei.
Conclusion
Based on the available scientific literature, a direct head-to-head comparison of the neuroprotective efficacy of this compound and CHPG in the same neurological model is not currently possible. This is primarily due to their distinct pharmacological targets, which has led to their investigation in different experimental contexts.
This compound , with its dual action as an mGluR2 agonist and mGluR1a antagonist, has shown promise in models of epilepsy. Its mechanism of action suggests potential for therapeutic intervention in conditions characterized by neuronal hyperexcitability.
CHPG , a selective mGluR5 agonist, has demonstrated significant neuroprotective effects in models of traumatic brain injury and demyelination, mediated through the activation of pro-survival signaling pathways like ERK and Akt. However, its efficacy may be model-dependent, as evidenced by the lack of significant protection in a model of focal ischemia.
For researchers, the choice between this compound and CHPG will depend on the specific research question and the neurological pathway of interest. This compound is the compound of choice for investigating the roles of mGluR1a and mGluR2, particularly in the context of seizure disorders. CHPG is a well-established tool for studying the functions of mGluR5, especially in relation to neuroprotection and synaptic plasticity. Future studies directly comparing these or similar compounds in a range of neurological models would be invaluable for a more comprehensive understanding of their therapeutic potential.
References
Assessing the Reproducibility of (S)-3C4HPG-Induced Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate receptor 2 (mGluR2) agonist, (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG), with alternative compounds. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate the assessment of reproducibility and guide the selection of appropriate pharmacological tools for neuroscience research.
This compound is a selective agonist for group II metabotropic glutamate receptors, particularly mGluR2, which are Gi/o-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The reproducibility of its effects is paramount for the validity of research findings. This guide compares this compound with other commonly used group II mGluR agonists, providing a framework for evaluating their performance and ensuring experimental consistency.
Comparative Analysis of mGluR2 Agonist Potency
The potency of this compound and its alternatives is a critical factor in experimental design and data interpretation. The following table summarizes the half-maximal effective concentration (EC50) values for several key group II mGluR agonists from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental systems and conditions. True reproducibility is best assessed by performing side-by-side comparisons in the same experimental setup.
| Compound | Receptor Target(s) | Assay Type | Reported EC50 (nM) | Reference(s) |
| This compound | mGluR2 | High-affinity GTPase activity | 150,000 | [1] |
| L-Glutamate | All mGluRs | High-affinity GTPase activity | 4,800 | [1] |
| LY354740 | mGluR2/3 | Forskolin-stimulated cAMP formation | 5.1 (hmGluR2), 24.3 (hmGluR3) | [2][3][4] |
| LY379268 | mGluR2/3 | Not specified | 2.69 (hmGluR2), 4.48 (hmGluR3) | [5][6][7] |
| DCG-IV | Group II mGluRs | Not specified | 350 (mGluR2), 90 (mGluR3) | [1][8] |
Note: "h" denotes human recombinant receptors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the effects of this compound and its alternatives, the following diagrams illustrate the canonical mGluR2 signaling pathway and a typical experimental workflow for characterizing these agonists.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed and consistent experimental protocols are essential. Below are methodologies for key assays used to characterize mGluR2 agonists.
Forskolin-Stimulated cAMP Accumulation Assay (for Gi-coupled Receptors)
This assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.
Materials:
-
HEK293 cells stably expressing the human mGluR2.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., LANCE cAMP 384 kit, PerkinElmer).
-
White 384-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-hmGluR2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into white 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other agonists in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add 10 µL of assay buffer containing IBMX (a phosphodiesterase inhibitor, final concentration 0.5 mM) to each well. c. Add 5 µL of the agonist dilutions to the respective wells and incubate for 15 minutes at room temperature. d. Add 5 µL of forskolin solution (final concentration 1-10 µM, to be optimized) to all wells except the basal control. e. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for each agonist.
Intracellular Calcium Mobilization Assay (Fluo-4 AM)
This assay is used to determine if a compound activates Gq-coupled receptors, which would indicate off-target effects for a selective mGluR2 agonist.
Materials:
-
HEK293 cells (parental or expressing a control Gq-coupled receptor).
-
DMEM with 10% FBS.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
This compound and other test compounds.
-
A positive control Gq agonist (e.g., ATP).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in assay buffer. b. Remove the culture medium from the cells and add 100 µL of loading buffer to each well. c. Incubate for 45-60 minutes at 37°C, protected from light. d. Wash the cells twice with assay buffer.
-
Assay: a. Place the plate in a fluorescence plate reader. b. Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm). c. Add the test compounds and the positive control to the wells. d. Monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence response for each compound and concentration.
Electrophysiological Recording in Hippocampal Slices
This protocol assesses the effect of mGluR2 agonists on synaptic transmission in a native brain circuit.
Materials:
-
Adult rat or mouse.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Vibratome.
-
Recording chamber and perfusion system.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
This compound and other test compounds.
Procedure:
-
Slice Preparation: a. Anesthetize and decapitate the animal. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome. d. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline of fEPSPs for at least 20 minutes.
-
Drug Application: a. Bath-apply this compound or other agonists at known concentrations. b. Record the change in the fEPSP slope or amplitude.
-
Data Analysis: a. Quantify the percentage inhibition of the fEPSP response by the agonist. b. Construct concentration-response curves to determine the potency of the compounds.
Conclusion
The reproducibility of the effects of this compound is crucial for advancing our understanding of mGluR2 function in health and disease. This guide provides a framework for researchers to critically evaluate the performance of this compound in comparison to other available pharmacological tools. By utilizing standardized and well-detailed experimental protocols, presenting data in a clear and comparative manner, and understanding the underlying signaling pathways, the scientific community can enhance the reliability and reproducibility of research in this important area of neuropharmacology. It is strongly recommended that researchers perform in-house, side-by-side comparisons of different agonists to control for inter-laboratory variability and ensure the most robust and reproducible results.
References
- 1. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-dependent protein kinase inhibits mGluR2 coupling to G-proteins by direct receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG), a bioactive small molecule used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
I. Understanding the Compound
This compound is a research chemical identified as a Group I metabotropic glutamate (mGlu) receptor antagonist and a Group II mGlu receptor agonist.[1] As with many bioactive small molecules, a comprehensive and specific Safety Data Sheet (SDS) may not be readily available. However, data from structurally similar compounds, such as N-(4-Hydroxyphenyl)glycine and (S)-4-Carboxy-3-hydroxyphenylglycine, suggest that it should be handled as a potential irritant to the skin, eyes, and respiratory system.[2][3][4]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Likely a solid powder |
| Solubility | Expected to be water-soluble |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate personal protective equipment (PPE).
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.
III. Disposal Workflow
The proper disposal of this compound involves a systematic approach to waste segregation and containment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as local regulations may vary.
Caption: A logical workflow for the proper segregation and disposal of this compound waste.
IV. Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Unused or Expired Compound : Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. This should then be placed in a designated solid hazardous waste container.
-
Contaminated Disposables : All disposable materials that have come into contact with this compound, such as weigh boats, gloves, and paper towels, must be disposed of in the designated solid hazardous waste container.
2. Aqueous Waste Disposal:
-
Solutions : All aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
Glassware Decontamination : Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by water. The initial rinsate must be collected and disposed of as aqueous hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
3. Spill Management:
In the event of a spill, the following steps should be taken:
-
Restrict Access : Immediately alert others in the area and restrict access to the spill zone.
-
Containment : If it is a powder, prevent it from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.
-
Collection : Carefully scoop or sweep the absorbed material into a designated solid hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
4. Container Management and Final Disposal:
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.
-
Storage : Store sealed waste containers in a designated secondary containment area, away from incompatible materials, pending pickup.
-
EHS Coordination : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.
V. Logical Relationships in Disposal Decision-Making
The decision-making process for the disposal of this compound should follow a clear, safety-first logic.
Caption: A decision-making diagram for the correct segregation of this compound waste streams.
References
Essential Safety and Operational Guidance for Handling (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG), a potent neuroactive compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
This compound is identified as a Group I metabotropic glutamate (mGlu) antagonist and a Group II mGlu agonist.[1] Due to its potent activity, it requires careful handling to prevent accidental exposure.
Hazard Identification and Risk Assessment
Assumed Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Due to its potent neuroactive properties, this compound should be handled as a compound with a high Occupational Exposure Band (OEB), warranting stringent containment and personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. Change outer glove immediately upon suspected contact. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. Powder-free gloves minimize aerosolization of the compound.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[2] |
| Lab Coat/Gown | Disposable, fluid-resistant, and solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder form or when engineering controls are not sufficient to minimize aerosol generation. For larger spills or uncontrolled releases, a chemical cartridge-type respirator may be necessary.[3] | Protects against inhalation of the powdered compound. |
| Footwear | Closed-toe shoes. | Provides basic protection against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental workflow is critical for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before introducing this compound to the work area.
-
Have an emergency spill kit readily accessible.
-
-
Donning PPE:
-
Don PPE in the following order: gown, inner gloves, respirator, eye protection, and outer gloves.
-
-
Handling and Weighing:
-
Conduct all manipulations of powdered this compound within a chemical fume hood or glove box to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doff PPE in a manner that avoids self-contamination: remove outer gloves, gown, eye protection, respirator, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, if properly trained and equipped, absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team. | Report all spills to the appropriate safety personnel. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "(S)-3-Carboxy-4-hydroxyphenylglycine," and the associated hazards (e.g., "Irritant," "Neurotoxin").
-
-
Storage:
-
Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
